Product packaging for Sulperazone(Cat. No.:CAS No. 92739-15-6)

Sulperazone

Cat. No.: B1668860
CAS No.: 92739-15-6
M. Wt: 878.9 g/mol
InChI Key: WIKQLQXZUYAZQC-KYNIKAHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoperasone mixture with sulbactam is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N10O13S3 B1668860 Sulperazone CAS No. 92739-15-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92739-15-6

Molecular Formula

C33H38N10O13S3

Molecular Weight

878.9 g/mol

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1

InChI Key

WIKQLQXZUYAZQC-KYNIKAHCSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefoperasone mixture with sulbactam;  Bacamp;  Cefactam;  Jincetam;  Sulperazone; 

Origin of Product

United States

Foundational & Exploratory

Sulperazone's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antibacterial agent with a broad spectrum of activity against numerous gram-negative bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: A Synergistic Approach

The efficacy of this compound lies in the synergistic interplay of its two components. Cefoperazone exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from enzymatic degradation by bacterial β-lactamases.

Cefoperazone: Targeting Peptidoglycan Synthesis

Cefoperazone is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[1] In gram-negative bacteria, cefoperazone has a particularly high affinity for PBP-3, an enzyme primarily involved in cell division.[1] The inhibition of PBP-3 leads to the formation of filamentous cells and eventual cell lysis.[1][2] Cefoperazone also demonstrates affinity for other PBPs in gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, including PBP-1A, PBP-1B, and PBP-2, further contributing to its bactericidal activity.[1]

Sulbactam: Neutralizing Bacterial Resistance

Many gram-negative bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. Sulbactam is a structural analogue of penicillin that acts as an irreversible inhibitor of many of these enzymes.[3][4] It has a high affinity for and effectively inactivates Class A β-lactamases, such as TEM-1 and SHV-1, which are commonly found in E. coli and Klebsiella pneumoniae.[5][6][7] By binding to and inactivating these β-lactamases, sulbactam protects cefoperazone from degradation, allowing it to reach its PBP targets and exert its antibacterial effect.[8]

Quantitative Data: In Vitro Activity of this compound

The in vitro potency of this compound against various gram-negative pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against key gram-negative bacteria from various studies.

Table 1: In Vitro Activity of Cefoperazone-Sulbactam against Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa [9]

Organism (Carbapenem-Resistant)Drug/RatioMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii (n=15)Cefoperazone64->256256>256
Cefoperazone-Sulbactam (1:1)2-128832
Cefoperazone-Sulbactam (2:1)4-25632128
Pseudomonas aeruginosa (n=21)Cefoperazone2->25664>256
Cefoperazone-Sulbactam (1:1)2->25664>256
Cefoperazone-Sulbactam (2:1)2->25664>256

Table 2: In Vitro Activity of Cefoperazone-Sulbactam against Bloodstream Infection Isolates [10]

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Escherichia coliCefoperazone-Sulbactam0.51697
Klebsiella pneumoniaeCefoperazone-Sulbactam0.53280
Pseudomonas aeruginosaCefoperazone-Sulbactam83283
Acinetobacter spp.Cefoperazone-Sulbactam86446

Table 3: In Vitro Activity of Cefoperazone-Sulbactam Ratios against Multidrug-Resistant Organisms [11]

OrganismDrug/RatioMIC50 (µg/mL)MIC90 (µg/mL)
ESBL-producing E. coliCefoperazone-Sulbactam (2:1)432
Cefoperazone-Sulbactam (1:1)216
Cefoperazone-Sulbactam (1:2)28
ESBL-producing K. pneumoniaeCefoperazone-Sulbactam (2:1)8>64
Cefoperazone-Sulbactam (1:1)464
Cefoperazone-Sulbactam (1:2)232
Carbapenem-resistant A. baumanniiCefoperazone-Sulbactam (2:1)3264
Cefoperazone-Sulbactam (1:1)1664
Cefoperazone-Sulbactam (1:2)832

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aerobic bacteria.

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefoperazone and sulbactam analytical standards

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile water or appropriate solvent for antibiotic stock solutions

  • Multichannel pipette

b. Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of cefoperazone and sulbactam at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Antibiotic Dilutions:

    • For a 1:1 ratio of cefoperazone:sulbactam, mix equal volumes of the stock solutions.

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the combined antibiotic stock solution to the first column of wells, resulting in a starting concentration of 64 µg/mL for each component.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum.

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[12][13][14][15]

a. Materials:

  • Mueller-Hinton Agar (MHA)

  • Cefoperazone and sulbactam analytical standards

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

b. Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the cefoperazone-sulbactam combination in sterile water.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will yield a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic). This delivers approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the drug combination that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sulperazone_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_periplasm Periplasmic Space cluster_outer_membrane Outer Membrane PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis PBP3->CellWall Inhibition of Transpeptidation BetaLactamase β-Lactamase Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Transpeptidation Lysis Cell Lysis & Death CellWall->Lysis Leads to Porin Porin Channel Cefoperazone Cefoperazone Sulbactam Sulbactam This compound This compound This compound->Porin Enters through Cefoperazone->PBP3 Binds to & Inhibits Cefoperazone->BetaLactamase Degradation (prevented by Sulbactam) Sulbactam->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of action of this compound against gram-negative bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solutions (Cefoperazone & Sulbactam) media Prepare Serial Dilutions in Broth or Agar stock->media inoculate Inoculate Dilutions with Standardized Bacterial Suspension media->inoculate inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

In Vitro Activity of Sulperazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synergistic efficacy of Cefoperazone-Sulbactam against a broad spectrum of clinical isolates, detailing its mechanism of action, susceptibility data, and standardized testing protocols.

Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, stands as a potent antimicrobial agent against a wide range of clinically significant bacteria.[1] This guide provides a comprehensive overview of its in vitro activity, offering researchers, scientists, and drug development professionals a detailed resource on its efficacy, mechanism, and standardized evaluation methods. The addition of sulbactam restores and expands the antimicrobial spectrum of cefoperazone, particularly against β-lactamase-producing strains.[2][3]

Mechanism of Action: A Synergistic Approach

The efficacy of this compound lies in the complementary actions of its two components. Cefoperazone inhibits the biosynthesis of the bacterial cell wall mucopeptide, a critical step in bacterial replication.[4][5] However, its effectiveness can be compromised by β-lactamase enzymes, which are produced by resistant bacteria and inactivate the β-lactam ring of the antibiotic.[3]

Sulbactam, a derivative of the basic penicillin nucleus, acts as an irreversible inhibitor of a wide variety of bacterial β-lactamases.[4][5] While sulbactam itself possesses limited intrinsic antibacterial activity (except against Neisseriaceae and Acinetobacter), its primary role is to protect cefoperazone from degradation.[4][5] By binding to and inactivating these enzymes, sulbactam allows cefoperazone to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.[3][6] This synergistic interaction not only restores cefoperazone's activity against resistant strains but also often renders sensitive strains even more susceptible.[6]

G cluster_bacteria Bacterial Cell cluster_drugs PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-lactamase Enzyme Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates Cefoperazone->PBP Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Irreversibly Inhibits

Mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated against a multitude of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data (MIC₅₀ and MIC₉₀) and susceptibility rates for key Gram-negative and Gram-positive pathogens. Data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

OrganismNo. of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)% SusceptibleReference(s)
Escherichia coli7000.51697%[7]
E. coli (ESBL-producing)58232-[8]
Klebsiella pneumoniae7000.53280%[7]
K. pneumoniae (ESBL-producing)588>64-[8]
Pseudomonas aeruginosa70083283%[7]
Acinetobacter spp.70086446%[7]
Acinetobacter baumannii (CRAB)1221664-[8]
Enterobacteriaceae220--96.3%[2]
Non-enteric bacilli---87.4%[2]

Susceptibility breakpoints may vary by region and institution. Data presented as Cefoperazone concentration.

Experimental Protocols: Susceptibility Testing

Standardized methods are crucial for the accurate determination of in vitro susceptibility to this compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Select 4-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare serial twofold dilutions of this compound (typically in a 2:1 or 1:1 ratio of cefoperazone to sulbactam) in MHB in a microtiter plate.[6][10] The concentration range tested should bracket the expected MIC and interpretive breakpoints.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

1. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method.

2. Inoculation:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

3. Application of Disks:

  • Aseptically apply a this compound disk (containing 75 µg of cefoperazone and 30 µg of sulbactam) to the surface of the agar.[6][11]

  • Ensure complete contact between the disk and the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. For this compound, these are often: Susceptible ≥21 mm, Intermediate 16-20 mm, and Resistant ≤15 mm.[6]

G cluster_prep Preparation cluster_broth Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) Isolate 1. Isolate Colonies (18-24h culture) Suspension 2. Create Suspension in Broth Isolate->Suspension McFarland 3. Adjust to 0.5 McFarland Standard Suspension->McFarland DiluteInoculum 4a. Dilute Inoculum to ~5x10^5 CFU/mL McFarland->DiluteInoculum SwabPlate 4b. Swab Mueller-Hinton Agar Plate McFarland->SwabPlate InoculatePlate 6a. Inoculate Microtiter Plate DiluteInoculum->InoculatePlate SerialDilute 5a. Prepare Serial Dilutions of this compound SerialDilute->InoculatePlate IncubateBroth 7a. Incubate 16-20h at 35°C InoculatePlate->IncubateBroth ReadMIC 8a. Read MIC (Lowest concentration with no visible growth) IncubateBroth->ReadMIC ApplyDisk 5b. Apply this compound Disk (75/30 µg) SwabPlate->ApplyDisk IncubateDisk 6b. Incubate 16-20h at 35°C ApplyDisk->IncubateDisk MeasureZone 7b. Measure Zone of Inhibition (mm) IncubateDisk->MeasureZone Interpret 8b. Interpret as S, I, or R MeasureZone->Interpret

Workflow for In Vitro Susceptibility Testing.

Conclusion

This compound demonstrates robust in vitro activity against a broad spectrum of clinically relevant Gram-negative and Gram-positive pathogens. Its efficacy is particularly notable against β-lactamase-producing organisms, where the synergistic action of cefoperazone and sulbactam overcomes common resistance mechanisms.[2][12] The data presented in this guide underscore its continued importance as a therapeutic option. Adherence to standardized testing protocols, such as those outlined by CLSI, is essential for accurate and reproducible susceptibility assessment in both research and clinical settings. Ongoing surveillance of susceptibility patterns remains critical to ensure the judicious and effective use of this important antimicrobial combination.[7]

References

Sulperazone's Spectrum of Activity Against ESBL-Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended-spectrum β-lactamase (ESBL)-producing organisms represent a significant global health threat, limiting therapeutic options. Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, has demonstrated notable efficacy against these challenging pathogens. This technical guide provides an in-depth analysis of this compound's spectrum of activity, detailing its in-vitro efficacy, the experimental protocols for its evaluation, and the underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams.

Introduction

The rise of multidrug-resistant organisms, particularly ESBL-producing Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae, has necessitated the re-evaluation of existing antimicrobial agents. ESBLs are enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. Sulbactam, a potent inhibitor of many clinically important β-lactamases, protects cefoperazone from degradation, thereby restoring its activity against these resistant bacteria. This guide delves into the scientific evidence supporting the use of this compound against ESBL-producing organisms.

In-Vitro Activity of this compound

The in-vitro activity of this compound against ESBL-producing isolates is a critical measure of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key metrics.

Data Presentation

The following tables summarize the in-vitro activity of cefoperazone-sulbactam against ESBL-producing E. coli and K. pneumoniae from various studies. The data consistently show that the addition of sulbactam significantly lowers the MICs of cefoperazone, rendering a larger percentage of isolates susceptible. Different ratios of cefoperazone to sulbactam have been evaluated, with 1:1 and 1:2 ratios often demonstrating enhanced activity compared to the 2:1 ratio.[1][2][3]

Table 1: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Escherichia coli

Cefoperazone:Sulbactam RatioNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference(s)
Cefoperazone Alone58>64>64Not Reported[1]
2:158166460.3[1]
1:15883281.0[1]
1:25881681.0[1]
2:1 (Normal Inoculum)33Not ReportedNot Reported90.9[3]
1:1 (Normal Inoculum)33Not ReportedNot Reported97.0[3]
2:1 (High Inoculum)33Not ReportedNot Reported60.6[3]
1:1 (High Inoculum)33Not ReportedNot Reported87.9[3]

Table 2: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Klebsiella pneumoniae

Cefoperazone:Sulbactam RatioNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference(s)
Cefoperazone Alone5864>64Not Reported[1]
2:15832>6441.4[1]
1:158166458.6[1]
1:258163272.4[1]
2:1 (Normal Inoculum)33Not ReportedNot Reported63.6[3]
1:1 (Normal Inoculum)33Not ReportedNot Reported75.8[3]
2:1 (High Inoculum)33Not ReportedNot Reported42.4[3]
1:1 (High Inoculum)33Not ReportedNot Reported51.5[3]

Experimental Protocols

Accurate and reproducible in-vitro testing is fundamental to understanding the efficacy of antimicrobial agents. The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium. The protocol is adapted from the CLSI M07 document.[4][5][6]

Workflow for Broth Microdilution MIC Testing

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Reading & Interpretation prep_media Prepare cation-adjusted Mueller-Hinton broth (CAMHB). prep_antibiotic Prepare stock solution of cefoperazone-sulbactam in a fixed ratio. prep_media->prep_antibiotic prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). prep_antibiotic->prep_inoculum serial_dilution Perform two-fold serial dilutions of cefoperazone-sulbactam in CAMHB in a 96-well microtiter plate. prep_inoculum->serial_dilution inoculate Inoculate each well with the standardized bacterial suspension to a final concentration of approx. 5 x 10^5 CFU/mL. serial_dilution->inoculate incubate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. inoculate->incubate read_mic Read the MIC as the lowest concentration of the drug that completely inhibits visible growth. incubate->read_mic interpret Interpret results based on CLSI breakpoints. read_mic->interpret

Caption: Broth microdilution MIC testing workflow.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The protocol is based on the principles outlined in the CLSI M26-A guideline.[7][8]

Workflow for Time-Kill Kinetic Assay

G cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_plating Plating & Enumeration cluster_analysis Data Analysis setup_tubes Prepare tubes with CAMHB containing various concentrations of cefoperazone-sulbactam (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no drug). setup_inoculum Inoculate tubes with a standardized bacterial suspension to a final concentration of approx. 5 x 10^5 CFU/mL. setup_tubes->setup_inoculum incubate_shake Incubate tubes at 35°C ± 2°C with constant agitation. setup_inoculum->incubate_shake sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours). incubate_shake->sample serial_dilute_plate Perform serial dilutions of the aliquots and plate onto agar plates. sample->serial_dilute_plate incubate_plates Incubate plates at 35°C ± 2°C for 18-24 hours. serial_dilute_plate->incubate_plates count_colonies Count colonies to determine the number of viable bacteria (CFU/mL) at each time point. incubate_plates->count_colonies plot_data Plot log10 CFU/mL versus time to generate time-kill curves. count_colonies->plot_data determine_activity Determine bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic activity. plot_data->determine_activity

Caption: Time-kill kinetic assay workflow.

Mechanism of Action and Resistance

The efficacy of this compound against ESBL-producing organisms is a direct result of the synergistic interaction between its two components.

  • Cefoperazone: A third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Sulbactam: A β-lactamase inhibitor that irreversibly binds to and inactivates many ESBLs, thereby protecting cefoperazone from hydrolysis. Sulbactam itself has weak intrinsic antibacterial activity.[9][10][11]

Molecular Interaction of Sulbactam with β-Lactamases

The inhibitory activity of sulbactam stems from its structural similarity to β-lactam antibiotics. It acts as a "suicide inhibitor" by forming a stable, inactive complex with the β-lactamase enzyme.

Mechanism of Sulbactam Inhibition of a Class A β-Lactamase

G cluster_binding Enzyme-Inhibitor Binding cluster_acylation Acylation cluster_inactivation Inactivation sulbactam Sulbactam binding Non-covalent Binding sulbactam->binding enzyme β-Lactamase Active Site (with Ser70) enzyme->binding acylation Ser70 attacks β-lactam ring binding->acylation acyl_enzyme Covalent Acyl-Enzyme Intermediate acylation->acyl_enzyme rearrangement Rearrangement to a stable, inactive form acyl_enzyme->rearrangement inactive_complex Inactive Enzyme-Inhibitor Complex rearrangement->inactive_complex

Caption: Sulbactam's mechanism of β-lactamase inhibition.

Regulation of ESBL Gene Expression

The production of ESBLs is a tightly regulated process, often involving two-component regulatory systems (TCSs) that allow bacteria to sense and respond to environmental cues, including the presence of antibiotics. While sulbactam's primary role is direct enzyme inhibition, understanding the regulatory pathways of ESBL expression is crucial for developing novel therapeutic strategies.

Simplified Signaling Pathway for ESBL Gene Expression

G cluster_stimulus Environmental Stimulus cluster_tcs Two-Component System (TCS) cluster_regulation Transcriptional Regulation cluster_product Enzyme Production stimulus Antibiotic Presence / Cell Wall Stress sensor_kinase Sensor Kinase (e.g., EnvZ, CpxA) stimulus->sensor_kinase activates response_regulator Response Regulator (e.g., OmpR, CpxR) sensor_kinase->response_regulator phosphorylates promoter Promoter of blaESBL gene response_regulator->promoter binds to transcription Transcription promoter->transcription mrna blaESBL mRNA transcription->mrna translation Translation mrna->translation esbl_enzyme ESBL Enzyme (e.g., TEM, SHV, CTX-M) translation->esbl_enzyme

References

The Pharmacokinetic Profile of Sulperazone: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical efficacy and safety studies, and for the successful translation of these findings to clinical drug development. This document summarizes key quantitative pharmacokinetic data, details common experimental methodologies, and visualizes essential processes to facilitate a deeper understanding of this compound's behavior in vivo.

Quantitative Pharmacokinetic Parameters of this compound and its Components

The following tables summarize the key pharmacokinetic parameters of cefoperazone and sulbactam following the administration of this compound or its individual components in various animal models. These parameters are crucial for comparing the drug's behavior across species and for predicting its potential clinical performance.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Clearance (mL/min/kg)
Rat -------
Dog 20IV---1.4 ± 0.351.96
20IM24.5 ± 3.0--2.24 ± 0.21-
Sheep 20IV--86.43 ± 5.153.80 ± 0.605.16 ± 0.32
20IM--60.99 ± 4.273.32 ± 0.683.30 ± 0.87
Rabbit 30IV---0.48-

Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.

Table 2: Pharmacokinetic Parameters of Sulbactam in Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Clearance (mL/min/kg)
Rat -----~1-
Dog -------
Rabbit -------

Data for sulbactam in animal models is less frequently reported as a standalone entity in the context of this compound preclinical studies. The half-life in rats is a general approximation from available literature.

Tissue Distribution of Cefoperazone and Sulbactam

The distribution of a drug into various tissues is a critical factor in determining its efficacy at the site of infection and its potential for off-target effects.

Table 3: Tissue Distribution of Cefoperazone in Animal Models

Animal ModelTissueConcentration (µg/g or µg/mL)Time Post-Administration (h)
Rabbit BileExtremely high levels-
Biliary Tract TissueHigh levels-
Dog Joint Capsule34.71 ± 2.50Intraoperative
Cancellous Bone (Acetabulum)28.70 ± 7.40Intraoperative
Cancellous Bone (Femur)36.20 ± 3.80Intraoperative
Rat Abscess TissueSufficient concentrations for efficacy4 days (multiple dosing)

Data presented as mean ± standard deviation where available. Dashes indicate data not specified in the cited sources.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. Below are generalized methodologies for key experiments involving this compound in animal models.

Animal Models and Husbandry
  • Species: Commonly used species for pharmacokinetic studies of this compound include Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to standard chow and water.

  • Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

Dosing and Administration
  • Formulation: For intravenous (IV) administration, this compound is typically dissolved in a sterile vehicle such as 0.9% saline. For intramuscular (IM) administration, a commercially available formulation or a suspension in a suitable vehicle is used.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection or a short infusion, typically into the tail vein for rats, cephalic or saphenous vein for dogs, and marginal ear vein for rabbits.

    • Intramuscular (IM): Injected into the gluteal or quadriceps muscles.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the retro-orbital plexus or tail vein in rats, and cephalic or jugular veins in dogs and rabbits. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000-4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -20°C or -80°C until analysis.

  • Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, muscle) are excised, rinsed with cold saline, blotted dry, weighed, and stored frozen until homogenization and analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The simultaneous quantification of cefoperazone and sulbactam in biological matrices is typically achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to a protein precipitation step, often using acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 220-230 nm is commonly used.

  • Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizing Key Processes

Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Metabolic Pathway of this compound

This compound itself is a combination product. In vivo, it dissociates into its active components, cefoperazone and sulbactam. Cefoperazone is the primary component that undergoes metabolism.

Sulperazone_Metabolism This compound This compound (Administered) Dissociation In vivo Dissociation This compound->Dissociation Cefoperazone Cefoperazone Dissociation->Cefoperazone Sulbactam Sulbactam Dissociation->Sulbactam Metabolism Metabolism (Primarily Hepatic) Cefoperazone->Metabolism Excretion_Cefo Biliary and Renal Excretion (Unchanged) Cefoperazone->Excretion_Cefo Excretion_Sulb Primarily Renal Excretion (Unchanged) Sulbactam->Excretion_Sulb Metabolites Inactive Metabolites Metabolism->Metabolites Excretion_Metabolites Renal Excretion Metabolites->Excretion_Metabolites

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Protocol Protocol Design (Species, Dose, Route, Timepoints) Acclimatization Animal Acclimatization Protocol->Acclimatization Dosing This compound Administration Acclimatization->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Collection Tissue Collection (for distribution studies) Dosing->Tissue_Collection Sample_Processing Plasma/Tissue Sample Processing Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing HPLC_Analysis HPLC Analysis (Quantification of Cefoperazone & Sulbactam) Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t½) HPLC_Analysis->PK_Modeling Reporting Data Interpretation and Reporting PK_Modeling->Reporting

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

This guide provides a foundational understanding of the pharmacokinetics of this compound in key animal models. The compiled data and protocols offer a valuable resource for researchers in the field of drug development. However, it is important to note that pharmacokinetic parameters can be influenced by a multitude of factors, including the specific strain and health status of the animals, as well as the formulation of the drug.

Future research should aim to fill the existing gaps in our knowledge. Specifically, more detailed tissue distribution studies across a wider range of tissues and in diverse animal models, including non-human primates, would provide a more complete picture of this compound's disposition. Furthermore, a more in-depth characterization of the metabolic profile of cefoperazone using advanced analytical techniques could offer valuable insights into potential drug-drug interactions and inter-species differences in metabolism. Such studies will be instrumental in refining our understanding of this compound's pharmacokinetics and in facilitating its continued development and effective clinical use.

Sulperazone's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Sulperazone, a combination of a third-generation cephalosporin (Cefoperazone) and a β-lactamase inhibitor (Sulbactam), exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. This document details the synergistic action of its components, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy stems from the complementary actions of its two components, Cefoperazone and Sulbactam, which work in concert to overcome bacterial defenses and disrupt the integrity of the bacterial cell wall.[1]

1.1. Cefoperazone: Inhibition of Peptidoglycan Synthesis

Cefoperazone is a β-lactam antibiotic that targets and inhibits the final and crucial stage of bacterial cell wall synthesis.[2] The primary structural component of the bacterial cell wall is peptidoglycan, a polymer that provides structural rigidity and protects the bacterium from osmotic lysis. Cefoperazone's mechanism involves:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefoperazone binds with high affinity to specific PBPs located within the bacterial cell wall.[2][3][4] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains.[5]

  • Inhibition of Transpeptidation: By binding to the active site of these PBPs, Cefoperazone blocks their enzymatic activity, preventing the formation of peptide cross-links that strengthen the peptidoglycan mesh.[3][4]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. This compromised structure can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

1.2. Sulbactam: Neutralizing Bacterial Resistance

Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the active component of the antibiotic, rendering it ineffective.[6][7] Sulbactam is a potent, irreversible inhibitor of a wide range of β-lactamases.[6][8] Its role is to:

  • Irreversibly Bind to β-Lactamases: Sulbactam acts as a "suicide inhibitor." It is recognized by β-lactamase enzymes and forms a stable, inactive complex with them.[9]

  • Protect Cefoperazone from Degradation: By neutralizing the β-lactamase enzymes, Sulbactam effectively shields Cefoperazone from enzymatic inactivation.[1] This allows Cefoperazone to reach its PBP targets and exert its bactericidal effect.[1]

  • Restore and Enhance Antibacterial Activity: The combination of Cefoperazone and Sulbactam restores the activity of Cefoperazone against many β-lactamase-producing resistant strains.[10]

The synergistic relationship between Cefoperazone and Sulbactam is visualized in the signaling pathway diagram below.

Sulperazone_Mechanism cluster_this compound This compound cluster_Bacteria Bacterial Cell Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Binds to and inhibits CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Cefoperazone->CellWall Inhibits Sulbactam Sulbactam BetaLactamase β-Lactamase Enzyme Sulbactam->BetaLactamase Irreversibly inhibits PBP->CellWall Catalyzes BetaLactamase->Cefoperazone Degrades CellLysis Cell Lysis CellWall->CellLysis Leads to

Synergistic mechanism of this compound.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefoperazone/Sulbactam against various multidrug-resistant organisms.

Table 1: MIC50 and MIC90 of Cefoperazone/Sulbactam (1:1 Ratio) Against Multidrug-Resistant Organisms (MDROs) [9][11][12][13][14]

OrganismNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
ESBL-producing Escherichia coli58864
ESBL-producing Klebsiella pneumoniae5816>64
Carbapenem-resistant Enterobacteriaceae5732>64
Carbapenem-resistant Pseudomonas aeruginosa49>64>64
Carbapenem-resistant Acinetobacter baumannii1221664

Table 2: MIC50 and MIC90 of Cefoperazone/Sulbactam Against Common Gram-Negative Pathogens from Bloodstream Infections

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli0.516
Klebsiella pneumoniae0.532
Pseudomonas aeruginosa832
Acinetobacter species864

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial cell wall synthesis.

3.1. Bacterial Lysis Assay

This assay assesses the ability of an antibiotic to induce bacterial cell lysis, a direct consequence of cell wall synthesis inhibition.

  • Objective: To monitor the decrease in optical density of a bacterial culture over time after exposure to this compound.

  • Materials:

    • Log-phase bacterial culture

    • This compound solution

    • Spectrophotometer

    • Sterile culture flasks and media

  • Methodology:

    • Grow the target bacterium in a suitable liquid medium to the mid-logarithmic phase (OD600 of 0.4-0.6).

    • Divide the culture into two flasks: a treatment flask and a control flask.

    • Add this compound to the treatment flask at a concentration known to be above its MIC (e.g., 4x MIC). Add an equivalent volume of sterile saline to the control flask.

    • Incubate both flasks under optimal growth conditions.

    • Measure the OD600 of both cultures at regular intervals (e.g., every 30 minutes) for several hours.

    • A significant decrease in the OD600 of the treated culture compared to the control indicates cell lysis.

Bacterial_Lysis_Workflow start Start culture Grow bacterial culture to mid-log phase (OD600 0.4-0.6) start->culture split Split culture into 'Treatment' and 'Control' flasks culture->split add_drug Add this compound to 'Treatment' flask split->add_drug add_saline Add saline to 'Control' flask split->add_saline incubate Incubate both flasks add_drug->incubate add_saline->incubate measure_od Measure OD600 at regular intervals incubate->measure_od compare Compare OD600 values measure_od->compare lysis Cell Lysis Confirmed compare->lysis OD Treatment < OD Control no_lysis No Lysis compare->no_lysis OD Treatment ≈ OD Control end End lysis->end no_lysis->end

Workflow for the Bacterial Lysis Assay.

3.2. Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of Cefoperazone to its PBP targets by measuring its ability to compete with a fluorescently labeled penicillin derivative.[6][7]

  • Objective: To quantify the inhibitory concentration (IC50) of Cefoperazone for various PBPs.

  • Materials:

    • Bacterial membrane preparations containing PBPs

    • Cefoperazone solutions of varying concentrations

    • Fluorescent penicillin derivative (e.g., Bocillin FL)

    • SDS-PAGE equipment

    • Fluorescence imager

  • Methodology:

    • Incubate aliquots of the bacterial membrane preparation with increasing concentrations of Cefoperazone for a defined period (e.g., 30 minutes at 37°C).

    • Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 600 nM Bocillin-FL) to each reaction and incubate for a further 15 minutes at room temperature.[6]

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the concentration of Cefoperazone.

    • Plot the relative fluorescence intensity against the Cefoperazone concentration to determine the IC50 value for each PBP.

3.3. β-Lactamase Inhibition Assay

This assay measures the ability of Sulbactam to inhibit the activity of β-lactamase enzymes using a chromogenic substrate.[8][11]

  • Objective: To determine the inhibitory kinetics of Sulbactam against purified β-lactamase or bacterial lysates containing the enzyme.

  • Materials:

    • Purified β-lactamase or bacterial lysate

    • Sulbactam solutions of varying concentrations

    • Chromogenic substrate (e.g., Nitrocefin)

    • Spectrophotometer or microplate reader

  • Methodology:

    • Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL in DMSO) and a working solution (e.g., 1.0 mg/mL in PBS, pH 7.0).[11]

    • In a 96-well plate, add the β-lactamase solution to each well.

    • Add varying concentrations of Sulbactam to the wells and incubate for a short period.

    • Initiate the reaction by adding the Nitrocefin working solution to each well.

    • Monitor the change in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes) at room temperature, protected from light.[8]

    • The rate of color change is proportional to the β-lactamase activity. A decrease in the rate in the presence of Sulbactam indicates inhibition.

    • Calculate the percentage of inhibition for each Sulbactam concentration and determine the IC50.

Beta_Lactamase_Inhibition_Assay start Start prepare_reagents Prepare Nitrocefin and Sulbactam solutions start->prepare_reagents add_enzyme Add β-Lactamase to 96-well plate prepare_reagents->add_enzyme add_sulbactam Add varying concentrations of Sulbactam and incubate add_enzyme->add_sulbactam add_nitrocefin Add Nitrocefin to initiate reaction add_sulbactam->add_nitrocefin measure_absorbance Measure absorbance at 490 nm kinetically add_nitrocefin->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the β-Lactamase Inhibition Assay.

Conclusion

This compound's potent bactericidal activity is a direct result of the synergistic interplay between Cefoperazone and Sulbactam. Cefoperazone effectively inhibits the synthesis of the bacterial cell wall by targeting essential penicillin-binding proteins, while Sulbactam protects Cefoperazone from degradation by β-lactamase enzymes, a common mechanism of bacterial resistance. This dual-action mechanism broadens the spectrum of activity of Cefoperazone to include many resistant strains. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to combat bacterial infections and develop novel antimicrobial therapies.

References

An In-depth Technical Guide to the Discovery and Chemical Properties of Cefoperazone/Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties, and synergistic mechanism of the combination drug Cefoperazone/Sulbactam. Cefoperazone, a third-generation cephalosporin, is paired with sulbactam, a β-lactamase inhibitor, to create a potent antibiotic effective against a broad spectrum of bacteria, including those that have developed resistance to β-lactam antibiotics alone. This document details the physicochemical characteristics of each component, their combined pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate their synergistic action. Furthermore, it outlines the synthesis of the constituent molecules and provides visual representations of the drug's mechanism of action and relevant experimental workflows to support research and development in the field of infectious diseases.

Discovery and Development

The development of β-lactam/β-lactamase inhibitor combinations was a strategic response to the growing threat of bacterial resistance to β-lactam antibiotics.[1][2][3] Bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them ineffective.[1] The first generation of β-lactamase inhibitors, including clavulanic acid, sulbactam, and tazobactam, were developed to counteract this resistance mechanism.[2]

Cefoperazone, a third-generation cephalosporin, was patented in 1974 and approved for medical use in 1981.[4] It is marketed by Pfizer under the trade name Cefobid.[4] Recognizing the potential for β-lactamase-mediated resistance to Cefoperazone, the combination with Sulbactam was developed. This co-formulation, known as Sulperazon, enhances the antibacterial spectrum of Cefoperazone to include many β-lactamase-producing strains.[4][5] Sulbactam itself was synthesized by Pfizer Research Laboratories in 1977.[6] The combination of Cefoperazone and Sulbactam provides a synergistic effect, which has been demonstrated to be effective in treating a variety of infections, including respiratory tract, urinary tract, and intra-abdominal infections.[5][7]

Chemical Properties

Cefoperazone and Sulbactam are combined as sodium salts in parenteral formulations. Their individual chemical properties are summarized below.

Table 1: Physicochemical Properties of Cefoperazone Sodium and Sulbactam Sodium
PropertyCefoperazone SodiumSulbactam Sodium
Chemical Name Sodium (6R,7R)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8]Sodium (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[9]
CAS Number 62893-20-3[8]69388-84-7[9]
Molecular Formula C25H26N9NaO8S2[8]C8H10NNaO5S[9][10]
Molecular Weight 667.65 g/mol [5][8]255.22 g/mol [5][11][12]
Appearance White or slightly yellow crystalline powder[5][13]White to off-white crystalline powder[5][12]
Solubility Freely soluble in water[5]; Soluble in water (50 mg/mL)[13]Highly soluble in water[5]; Freely soluble in water[6]; Slightly soluble in methanol[11]
pH (in solution) 4.5 - 6.5[13]Not specified
Melting Point >184°C (decomposes)[14]>230°C (decomposes)[6] or >244°C (decomposes)[11]

Mechanism of Action and Synergy

The efficacy of Cefoperazone/Sulbactam lies in its synergistic mechanism of action, which is particularly effective against β-lactamase-producing bacteria.

Cefoperazone: Inhibition of Bacterial Cell Wall Synthesis

Cefoperazone, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefoperazone weakens the cell wall, leading to cell lysis and bacterial death.[4][5][13]

Sulbactam: β-Lactamase Inhibition

Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases.[5][7] It has a structural similarity to the penicillin nucleus, allowing it to bind to the active site of β-lactamase enzymes. This binding inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of Cefoperazone.[5] Sulbactam itself possesses weak antibacterial activity, with the notable exception of Neisseriaceae and Acinetobacter.[5]

Synergistic Effect

The combination of Cefoperazone and Sulbactam results in a synergistic antibacterial effect. Sulbactam effectively "protects" Cefoperazone from degradation by β-lactamases, allowing it to exert its inhibitory action on the bacterial cell wall synthesis. This restores and expands the spectrum of Cefoperazone's activity to include many bacteria that would otherwise be resistant.[7]

Diagram 1: Mechanism of Action of Cefoperazone/Sulbactam

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Bacterial Resistance PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to Cefoperazone Cefoperazone Cefoperazone->PBP Inhibits Sulbactam Sulbactam BetaLactamase β-Lactamase Enzyme Sulbactam->BetaLactamase Inhibits BetaLactamase->Cefoperazone Inactivates

Caption: Synergistic mechanism of Cefoperazone/Sulbactam.

Pharmacokinetics

The pharmacokinetic profiles of Cefoperazone and Sulbactam have been studied in various populations.

Table 2: Pharmacokinetic Parameters of Cefoperazone and Sulbactam in Adults with Normal Renal Function
ParameterCefoperazoneSulbactamReference
Administration IntravenousIntravenous[15]
Dose 3 g every 12 h1.5 g every 12 h[15]
Cmax (µg/mL) ~430~90[15]
Half-life (t1/2) (h) 1.81.0[15]
Volume of Distribution (Vd) (L) 10.2 - 11.318.0 - 27.6[5]
Total Body Clearance Not significantly altered by renal failureHighly correlated with creatinine clearance[16]
Renal Excretion (% of dose) ~30%~89%[15]
Biliary Excretion Major routeMinor route[5]

Note: Pharmacokinetic parameters can vary based on patient population (e.g., renal or hepatic impairment) and dosing regimen.

Experimental Protocols

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Cefoperazone and Sulbactam against a bacterial isolate.

Materials:

  • Cefoperazone and Sulbactam standard powders

  • 96-well microtiter plates

  • Bacterial isolate

  • Mueller-Hinton broth (MHB)

  • Sterile diluents

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare stock solutions: Prepare stock solutions of Cefoperazone and Sulbactam in a suitable solvent.

  • Prepare bacterial inoculum: Culture the bacterial isolate overnight and dilute to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Prepare drug dilutions: In a 96-well plate, perform serial twofold dilutions of Cefoperazone along the x-axis and Sulbactam along the y-axis.

  • Inoculate the plate: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.

  • Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Cefoperazone + FIC of Sulbactam Where:

    • FIC of Cefoperazone = (MIC of Cefoperazone in combination) / (MIC of Cefoperazone alone)

    • FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Diagram 2: Experimental Workflow for Checkerboard Assay

G Start Start Prep_Stocks Prepare Drug Stock Solutions Start->Prep_Stocks Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stocks->Serial_Dilute Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Results Calc_FIC->Interpret End End Interpret->End

Caption: Workflow for determining antibiotic synergy via checkerboard assay.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the shelf-life and degradation products of a drug formulation.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of Cefoperazone and Sulbactam.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Cefoperazone and Sulbactam reference standards

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions (Example):

  • Mobile Phase: Phosphate buffer (pH adjusted with orthophosphoric acid) and Acetonitrile in a specific ratio (e.g., 35:65 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of Cefoperazone and Sulbactam of known concentrations.

  • Sample Preparation: Reconstitute the Cefoperazone/Sulbactam for injection and dilute to a suitable concentration with the mobile phase.

  • Forced Degradation Studies: Subject the drug product to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).

  • Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks.

Synthesis

The synthesis of Cefoperazone and Sulbactam involves multi-step chemical processes.

Synthesis of Cefoperazone

Cefoperazone is synthesized from two key intermediates: 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid and D-(-)-α-(4-ethyl-2,3-dioxo-l-piperazinecarboxamido)-p-hydroxyphenylacetic acid chloride.

A general synthetic scheme involves the acylation of the 7-amino group of the cephalosporin nucleus with the activated side chain.

Synthesis of Sulbactam

Sulbactam is a penicillanic acid sulfone. A common synthetic route starts from 6-aminopenicillanic acid (6-APA). The process typically involves diazotization of the amino group, followed by bromination, oxidation of the sulfide to a sulfone, and finally, reductive debromination.

Diagram 3: Logical Relationship in Synthesis

G cluster_cefoperazone Cefoperazone Synthesis cluster_sulbactam Sulbactam Synthesis Intermediate_A 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid Cefoperazone_Final Cefoperazone Intermediate_A->Cefoperazone_Final Intermediate_B D-(-)-α-(4-ethyl-2,3-dioxo-l-piperazinecarboxamido)-p-hydroxyphenylacetic acid chloride Intermediate_B->Cefoperazone_Final 6APA 6-Aminopenicillanic Acid (6-APA) Diazotization Diazotization & Bromination 6APA->Diazotization Oxidation Oxidation Diazotization->Oxidation Reduction Reductive Debromination Oxidation->Reduction Sulbactam_Final Sulbactam Reduction->Sulbactam_Final

Caption: Key intermediates and steps in the synthesis of Cefoperazone and Sulbactam.

Conclusion

The combination of Cefoperazone and Sulbactam represents a significant advancement in the fight against bacterial resistance. By understanding the chemical properties, synergistic mechanism of action, and the experimental protocols for its evaluation, researchers and drug development professionals can continue to optimize its use and develop new strategies to combat infectious diseases. This guide provides a foundational resource for such endeavors, consolidating key technical information into an accessible format. Further research into the stability of the combination in various formulations and its efficacy against newly emerging resistant strains is crucial for its continued clinical success. crucial for its continued clinical success.

References

Sulperazone: A Technical Guide for Investigating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Sulperazone (cefoperazone-sulbactam), a combination antibiotic, and its application as a critical tool in the study of antibiotic resistance. We will explore its synergistic mechanism, detailed experimental protocols for evaluating bacterial resistance, and methods for interpreting the resulting data. This document is intended to serve as a practical resource for laboratory and clinical researchers focused on understanding and combating the mechanisms that drive antibiotic resistance.

Introduction to this compound and Its Dual-Action Mechanism

This compound is a parenteral combination of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor. The rising prevalence of β-lactamase-producing bacteria, which can inactivate many β-lactam antibiotics, has made such combination therapies essential in clinical practice. For researchers, this compound serves as an invaluable reagent for dissecting specific resistance mechanisms.

The synergy between its two components is the cornerstone of its efficacy. Cefoperazone acts by inhibiting the penicillin-binding proteins (PBPs) essential for bacterial cell wall peptidoglycan synthesis, leading to cell lysis and death. However, bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive. Sulbactam, while having weak intrinsic antibacterial activity, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam protects cefoperazone from degradation, allowing it to exert its antibacterial effect.

Sulperazone_Mechanism cluster_drug This compound cluster_bacterium Bacterial Cell Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBP) Cefoperazone->PBP Inhibits Sulbactam Sulbactam BetaLactamase β-Lactamase Enzyme Sulbactam->BetaLactamase Irreversibly Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for BetaLactamase->Cefoperazone Inactivates Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Synergistic mechanism of this compound (Cefoperazone + Sulbactam).

Experimental Protocols for Resistance Profiling

This compound is an ideal agent for probing the nature of β-lactam resistance. The following protocols are foundational for characterizing the susceptibility of bacterial isolates and quantifying the contribution of β-lactamases to the resistance phenotype.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Comparing the MIC of cefoperazone alone to the MIC of this compound (cefoperazone-sulbactam) reveals the extent of β-lactamase-mediated resistance.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound (typically a 2:1 ratio of cefoperazone to sulbactam) and a separate stock of cefoperazone alone in a suitable solvent.

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and cefoperazone alone in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.25/0.125 µg/mL to 128/64 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration well with no visible bacterial growth (no turbidity). A significant (≥4-fold) decrease in the MIC for this compound compared to cefoperazone alone indicates that resistance is mediated by a sulbactam-inhibited β-lactamase.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Antibiotic Stock Solutions E 5. Serial Dilute Antibiotics in 96-Well Plate A->E B 2. Culture Bacteria (Overnight) C 3. Prepare 0.5 McFarland Inoculum Suspension B->C D 4. Dilute to Final Inoculum Concentration C->D F 6. Inoculate Wells with Bacterial Suspension D->F E->F G 7. Incubate Plate (16-20 hours, 35°C) F->G H 8. Read Plate for Visible Growth (Turbidity) G->H I 9. Determine MIC Value H->I Resistance_Investigation cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_validation Mechanism Validation A Isolate with High This compound MIC B Culture Isolate Under This compound Pressure A->B C Select for Resistant Mutants B->C D Extract Genomic DNA from Parent & Mutant C->D E Whole-Genome Sequencing (WGS) D->E F Comparative Genomics: Identify Mutations/HGT E->F G Identify Candidate Resistance Genes (e.g., bla, omp, efflux) F->G H Gene Expression Analysis (RT-qPCR) G->H I Functional Cloning & Complementation G->I J Confirm Resistance Mechanism H->J I->J

Initial In Vivo Efficacy of Sulperazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial in vivo studies investigating the efficacy of Sulperazone (cefoperazone-sulbactam). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this combination antibiotic. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying mechanisms and workflows.

Core Efficacy Data

This compound has demonstrated significant efficacy in various in vivo models against a range of bacterial pathogens, particularly those producing β-lactamases. The addition of sulbactam, a β-lactamase inhibitor, restores and enhances the activity of cefoperazone against resistant strains.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from initial in vivo studies, including bactericidal efficacy and pharmacokinetic parameters in various animal models.

Table 1: In Vivo Bactericidal Efficacy of this compound in Animal Models

Animal ModelPathogenTreatment GroupEfficacy OutcomeSurvival RateReference
Granulocytopenic MiceCefoperazone-resistant E. coliControl (untreated)-25%[1]
Cefoperazone (700 mg/kg)-46%[1]
This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam)Significant reduction in colony counts in blood, liver, and spleen73%[1]
Granulocytopenic MiceCefoperazone-resistant P. aeruginosaControl (untreated)-0%[1]
Cefoperazone (700 mg/kg)-10%[1]
This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam)Significant reduction in colony counts in blood, liver, and spleen50%[1]
Rat Thigh AbscessMultidrug-resistant A. baumanniiControl (untreated)--[2]
This compoundReduced abscess weight and bacterial colony counts-[2]
ImipenemReduced abscess weight and bacterial colony counts-[2]
CefepimeReduced abscess weight and bacterial colony counts-[2]

Table 2: Pharmacokinetic Parameters of this compound Components in Animal Models

Animal ModelAdministration RouteComponentSerum Half-lifePeak Serum Concentration (Cmax)Primary Excretion RouteReference
MiceSubcutaneousSulbactam~20 minutes-Urine[3]
Cefoperazone~20 minutes-Bile[3]
RatsIntravenousSulbactam20 minutes-Urine[3]
Cefoperazone21 minutes-Bile (54%), Feces (35%)[3]
DogsIntravenousSulbactam30-35 minutes-Urine[3]
Cefoperazone42-46 minutes64.2 mcg/mL (after 1.5g IM of this compound)Urine (64%), Feces (20%)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. The following sections describe the protocols for key experiments cited in the initial evaluation of this compound.

Granulocytopenic Mouse Model for Disseminated Infection

This model is essential for evaluating antibiotic efficacy in immunocompromised hosts.

  • Animal Model : Female BALB/c mice are typically used.[5]

  • Induction of Granulocytopenia : Mice are rendered granulocytopenic by intraperitoneal injections of cyclophosphamide. A common regimen is a single injection of 200 mg/kg.[6]

  • Pathogen Preparation : Beta-lactamase-producing, cefoperazone-resistant strains of Escherichia coli and Pseudomonas aeruginosa are cultured to the mid-logarithmic phase.[1][5] The bacterial suspension is then washed and diluted in sterile saline to the desired concentration.[5]

  • Infection : A defined inoculum (e.g., 1 x 10⁸ CFU) is injected intravenously to induce a disseminated infection.[5]

  • Treatment Regimen :

    • Group A (Control) : Infected, untreated mice.[1]

    • Group B (Cefoperazone Monotherapy) : Infected mice treated with cefoperazone (e.g., 700 mg/kg).[1]

    • Group C (this compound Combination Therapy) : Infected mice treated with cefoperazone and sulbactam (e.g., 700 mg/kg and 350 mg/kg, respectively).[1]

  • Efficacy Evaluation : Outcomes are assessed by monitoring survival rates over a defined period and by determining bacterial colony counts in blood, liver, and spleen at the end of the experiment.[1]

Rat Thigh Abscess Model

This localized infection model is used to assess the efficacy of antibiotics in treating soft tissue infections.

  • Animal Model : Wistar-Albino female rats are commonly used.[2]

  • Induction of Abscess : An abscess is established by implanting a standard absorbent paper disc containing a high concentration of bacteria (e.g., 6 log10 CFU of Acinetobacter baumannii) into the thigh muscle.[2][3]

  • Treatment Groups :

    • Control Group : Receives no antibiotic treatment.[2]

    • Treatment Groups : Administered with this compound, imipenem, or cefepime.[2]

  • Efficacy Assessment : On the fourth day of treatment, cardiac blood samples are drawn to determine serum antibiotic concentrations. The abscesses are then excised, weighed, and homogenized to quantify the number of viable bacteria per gram of tissue.[2] Macroscopic evaluation of the abscess size is also performed.[2]

Visualizations: Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.

Mechanism of Action: this compound

The synergistic effect of this compound is achieved through the complementary actions of cefoperazone and sulbactam. Cefoperazone inhibits bacterial cell wall synthesis, while sulbactam protects it from degradation by β-lactamases.

Sulperazone_Mechanism cluster_bacterium Bacterial Cell cluster_drugs This compound Components PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzyme Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates Cefoperazone->PBP Binds to and Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a general workflow for conducting in vivo efficacy studies of antibacterial agents like this compound, from animal model selection to data analysis.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis & Conclusion AnimalModel Select Animal Model (e.g., Mice, Rats) PathogenPrep Prepare Pathogen Inoculum AnimalModel->PathogenPrep InduceCondition Induce Condition (e.g., Neutropenia, Abscess) PathogenPrep->InduceCondition Infection Infect Animals InduceCondition->Infection Grouping Randomize into Groups (Control, Treatment) Infection->Grouping Treatment Administer Treatment (this compound, Comparators) Grouping->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Treatment->PK_PD Endpoint Endpoint Analysis (Bacterial Load, Tissue Analysis) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats PK_PD->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion Logical_Relationship Problem Bacterial Resistance to β-Lactam Antibiotics Mechanism Primary Mechanism: β-Lactamase Production Problem->Mechanism Cefo_Vulnerability Cefoperazone is susceptible to certain β-Lactamases Mechanism->Cefo_Vulnerability Strategy Develop a Strategy to Protect Cefoperazone Cefo_Vulnerability->Strategy Combination Combine Cefoperazone with Sulbactam Cefo_Vulnerability->Combination Inhibitor Identify a β-Lactamase Inhibitor Strategy->Inhibitor Sulbactam Sulbactam: An effective irreversible inhibitor Inhibitor->Sulbactam Sulbactam->Combination This compound Result: this compound (Enhanced Efficacy & Spectrum) Combination->this compound

References

Methodological & Application

Preparation of Sulperazone Stock Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulperazone is a combination drug formulation containing cefoperazone, a third-generation cephalosporin antibiotic, and sulbactam, a β-lactamase inhibitor. Cefoperazone exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from degradation by β-lactamase enzymes produced by resistant bacteria. This combination enhances the antimicrobial spectrum and efficacy of cefoperazone. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in various in vitro laboratory applications, including antimicrobial susceptibility testing (AST), mechanism of action studies, and drug screening assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Mechanism of Action

The antibacterial action of this compound is a synergistic effect of its two components. Cefoperazone targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[1] Sulbactam, on the other hand, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam prevents the enzymatic degradation of cefoperazone, thereby extending its antibacterial spectrum to include β-lactamase-producing bacterial strains.

cluster_0 Bacterial Cell cluster_1 Bacterial Defense Cefoperazone Cefoperazone PBPs Penicillin-Binding Proteins (PBPs) Cefoperazone->PBPs Binds to CellWall Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Sulbactam Sulbactam BetaLactamase β-Lactamase Sulbactam->BetaLactamase Irreversibly Inhibits BetaLactamase->Cefoperazone Degrades Degradation Cefoperazone Degradation BetaLactamase->Degradation Prevents Cefoperazone_ext Cefoperazone Sulbactam_ext Sulbactam

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the preparation of this compound (Cefoperazone and Sulbactam) stock solutions.

Table 1: Solubility of Cefoperazone Sodium and Sulbactam Sodium

CompoundSolventSolubilityReference
Cefoperazone SodiumWater60 mg/mL[2]
DMSO100 mg/mL[3]
PBS100 mg/mL[2]
Sulbactam SodiumWaterFreely soluble (≥ 100 mg/mL)[4][5]
DMSO~30 mg/mL[6]
Ethanol~30 mg/mL[6]
PBS (pH 7.2)~5 mg/mL[6]

Table 2: Recommended Storage Conditions for Stock Solutions

CompoundSolventConcentrationStorage TemperatureStabilityReference
Cefoperazone-Crystalline Solid-20°CUnstable, activity loss on storage[7]
Sulbactam-Crystalline Solid-20°C≥ 4 years[6]
Sulbactam SodiumDMSOHigh-80°CUp to 6 months[5]
DMSOHigh-20°CUp to 1 month[5]
SulbactamAqueous BufferLow2-8°CNot recommended for more than one day[6]

Experimental Protocols

Preparation of Individual Stock Solutions

For flexibility in experimental design, it is recommended to prepare separate high-concentration stock solutions of Cefoperazone Sodium and Sulbactam Sodium. This allows for testing of different ratios of the two compounds.

Materials:

  • Cefoperazone Sodium powder

  • Sulbactam Sodium powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Protocol for Cefoperazone Sodium Stock Solution (e.g., 50 mg/mL in DMSO):

  • Weighing: Accurately weigh the desired amount of Cefoperazone Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.[2]

  • Sterilization (Optional): If required for the application, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. Due to the inherent instability of cefoperazone, it is advisable to use freshly prepared solutions whenever possible.[7]

Protocol for Sulbactam Sodium Stock Solution (e.g., 30 mg/mL in DMSO):

  • Weighing: Accurately weigh the desired amount of Sulbactam Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of the powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Preparation of a Combined this compound Stock Solution

For routine experiments using a fixed ratio of Cefoperazone to Sulbactam (commonly 1:1 or 2:1), a combined stock solution can be prepared.[8]

Protocol for a 2:1 Cefoperazone:Sulbactam Stock Solution (e.g., 20 mg/mL Cefoperazone and 10 mg/mL Sulbactam in DMSO):

  • Weighing: In a single sterile conical tube, weigh 20 mg of Cefoperazone Sodium powder and 10 mg of Sulbactam Sodium powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly until both powders are completely dissolved. Use sonication if necessary.

  • Sterilization (Optional): Filter sterilize the combined stock solution using a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot and store at -80°C. Due to the instability of cefoperazone, it is recommended to use these stocks for a shorter duration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical in vitro experiment, such as an antimicrobial susceptibility test.

cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Cefoperazone & Sulbactam Powders dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate until fully dissolved dissolve->mix sterilize Filter Sterilize (0.22 µm) (Optional) mix->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot of stock solution dilute Perform serial dilutions in appropriate culture medium thaw->dilute experiment Add dilutions to experimental setup (e.g., 96-well plate with bacterial culture) dilute->experiment incubate Incubate under appropriate conditions experiment->incubate analyze Analyze results (e.g., read MIC) incubate->analyze

References

Application Notes and Protocols for Sulperazone in a Murine Model of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sulperazone (cefoperazone-sulbactam) in a murine model of sepsis. This document outlines detailed experimental protocols, presents relevant quantitative data in a structured format, and visualizes key pathways and workflows to facilitate research and development in the field of sepsis treatment.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Murine models of sepsis are critical for understanding the pathophysiology of the disease and for evaluating novel therapeutic interventions. This compound, a combination of a third-generation cephalosporin (cefoperazone) and a β-lactamase inhibitor (sulbactam), has a broad spectrum of antibacterial activity.[1][2] These notes detail the application of this compound in the context of a clinically relevant murine sepsis model.

Data Presentation

Table 1: Survival Rates in a Murine Infection Model with Cefoperazone-Sulbactam Treatment
Treatment GroupPathogenSurvival Rate (%)Reference
Untreated ControlsE. coli25[3][4]
Cefoperazone (700 mg/kg)E. coli46[3][4]
Cefoperazone (700 mg/kg) + Sulbactam (350 mg/kg)E. coli73[3][4]
Untreated ControlsP. aeruginosa0[3][4]
Cefoperazone (700 mg/kg)P. aeruginosa10[3][4]
Cefoperazone (700 mg/kg) + Sulbactam (350 mg/kg)P. aeruginosa50[3][4]

Note: Data from a granulocytopenic murine model of disseminated infection, not a sepsis model. This data is presented as a relevant starting point for efficacy studies.

Table 2: Typical Pro-inflammatory Cytokine Profile in CLP-Induced Murine Sepsis
CytokinePeak Time Post-CLPPeak Plasma Concentration (pg/mL) - Severe SepsisReference
TNF-α~6 hours>40[5]
IL-66-12 hours>10,000[5][6]
IL-1β~20 hours~400[5]

Note: These are representative values from studies on CLP-induced sepsis without this compound treatment and serve as a baseline for assessing the anti-inflammatory effects of the drug.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Model of Sepsis

The CLP model is the gold standard for inducing polymicrobial sepsis in mice as it closely mimics the clinical course of human sepsis.[7]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (22-gauge or as required to modulate severity)

  • 70% ethanol

  • Saline, pre-warmed to 37°C

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Shave the abdomen and disinfect the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The ligation length can be varied to control the severity of sepsis; a longer ligation results in higher mortality.

  • Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge for moderate sepsis). A small amount of fecal content should be extruded.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Administer pre-warmed saline subcutaneously for fluid resuscitation (e.g., 50 mL/kg).

  • Administer an analgesic for post-operative pain relief.

  • Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

Protocol 2: Administration of this compound

Materials:

  • This compound (Cefoperazone and Sulbactam) for injection

  • Sterile saline or water for injection

  • Syringes and needles for administration

Dosage and Administration (Adapted from a murine infection model):

  • Recommended Starting Dose: Cefoperazone 700 mg/kg and Sulbactam 350 mg/kg.[3][4] This dosage should be optimized for the specific sepsis model and research question.

  • Preparation: Reconstitute this compound powder with sterile saline or water for injection to the desired concentration.

  • Administration: Administer the prepared solution via intraperitoneal (IP) or subcutaneous (SC) injection. The first dose should be administered at a defined time point post-CLP (e.g., 6 hours) to mimic clinical scenarios. Subsequent doses can be administered every 12 or 24 hours.

Protocol 3: Assessment of Inflammatory Cytokines

Materials:

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • ELISA kits for murine TNF-α, IL-6, and other relevant cytokines

  • Plate reader

Procedure:

  • Collect blood samples from mice at various time points post-CLP and treatment (e.g., 6, 12, 24 hours).

  • Centrifuge the blood to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure the concentrations of TNF-α, IL-6, and other cytokines using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway

G cluster_pathogen Pathogen Invasion (CLP) cluster_prr Pattern Recognition cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_response Inflammatory Response Bacteria Bacteria TLRs Toll-like Receptors (TLRs) on Macrophages Bacteria->TLRs PAMPs IKK IKK Complex TLRs->IKK Activation NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Binding to DNA Cytokines TNF-α, IL-6, etc. Genes->Cytokines Translation Sepsis Sepsis Pathophysiology Cytokines->Sepsis Systemic Inflammation This compound This compound This compound->Bacteria Bactericidal Action This compound->TLRs Reduced PAMPs (Putative)

Caption: Putative mechanism of this compound in sepsis.

Experimental Workflow

G cluster_prep Preparation cluster_induction Sepsis Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Animals Acclimatize C57BL/6 Mice CLP Cecal Ligation and Puncture (CLP) Animals->CLP Control Vehicle Control CLP->Control This compound This compound (e.g., 700/350 mg/kg) CLP->this compound Survival Survival Monitoring (daily) Control->Survival Blood Blood Collection (time points) Control->Blood This compound->Survival This compound->Blood Cytokines Cytokine Analysis (ELISA) Blood->Cytokines BacterialLoad Bacterial Load (CFU) Blood->BacterialLoad

Caption: Experimental workflow for evaluating this compound.

Concluding Remarks

The protocols and data presented herein provide a foundational framework for investigating the efficacy of this compound in a murine model of sepsis. The provided dosage, derived from a non-sepsis infection model, serves as a robust starting point for dose-response studies. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental objectives. The visualization of the putative signaling pathway and the experimental workflow are intended to aid in the design and execution of these studies. Further research is warranted to elucidate the precise effects of this compound on the inflammatory cascade in sepsis.

References

Application of Sulperazone in Veterinary Infection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its application in veterinary medicine is of significant interest for treating a variety of infections, particularly those caused by β-lactamase-producing, resistant strains of bacteria. This document provides detailed application notes and protocols for the use of this compound in veterinary infection research, consolidating data from various studies to guide researchers and drug development professionals.

The combination of cefoperazone and sulbactam offers a synergistic effect. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while sulbactam irreversibly inhibits β-lactamase enzymes, which would otherwise inactivate cefoperazone. This combination is effective against a wide range of pathogens, including certain cefoperazone-resistant strains.[1]

Quantitative Data Summary

The following tables summarize key quantitative data on the use of this compound and its components in various animal species.

Table 1: Recommended Dosages of this compound (Cefoperazone-Sulbactam) in Different Animal Species

Animal SpeciesDosage (mg/kg Body Weight)Route of AdministrationIndicationReference
Large Animals5 - 10Intramuscular (IM), Intravenous (IV)Mastitis, Metritis, Cervicitis, Abdominal infection, Pneumonia, Septicemia[2]
Small Animals10 - 15Intramuscular (IM), Intravenous (IV)General Infections[2]

Table 2: Pharmacokinetic Parameters of Cefoperazone in Various Animal Species

Animal SpeciesDose (mg/kg)RouteElimination Half-Life (t½β) (hours)Bioavailability (%)Apparent Volume of Distribution (L/kg)Total Body Clearance (ml/min/kg)
Dogs20IV1.40 ± 0.36-0.2331.96
Dogs20IM2.24 ± 0.2141.4 ± 7.1--
Horses30IV0.77 ± 0.19-0.68 ± 0.10-
Horses30IM1.52 ± 0.1542.00 ± 5.33--
Sheep20IM3.32 ± 0.6871.83 ± 5.96-3.30 ± 0.87

Data compiled from multiple sources.[3][4][5]

Table 3: In Vitro Efficacy of Cefoperazone against Common Veterinary Pathogens (MIC90 in µg/mL)

Bacterial SpeciesCefoperazone MIC90 (µg/mL)Reference
Staphylococcus intermedius0.5[3]
Escherichia coli2.0[3]

Experimental Protocols

Antimicrobial Susceptibility Testing Protocol

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial isolates from veterinary sources using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (Cefoperazone-Sulbactam) analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates from clinical cases

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Results can be read visually or with a microplate reader.

Pharmacokinetic Study Protocol in a Canine Model

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of this compound in dogs.

Materials:

  • Healthy adult dogs of a specific breed (e.g., Beagles)

  • This compound for injection

  • Catheters for intravenous administration and blood collection

  • Heparinized blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for drug concentration analysis

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the dogs to the study environment.

    • Fast the animals overnight before dosing.

    • Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.

    • Administer a single dose of this compound (e.g., 15 mg/kg) intravenously or intramuscularly.

  • Blood Sample Collection:

    • Collect blood samples (approximately 2 mL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Drug Concentration Analysis:

    • Determine the concentration of cefoperazone and sulbactam in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as elimination half-life (t½), area under the concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL).

Visualizations

experimental_workflow cluster_preclinical In Vitro & In Vivo Studies Isolate Pathogen Isolate Pathogen Susceptibility Testing Susceptibility Testing Isolate Pathogen->Susceptibility Testing Determine MIC Animal Model Selection Animal Model Selection Susceptibility Testing->Animal Model Selection Select relevant model Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Determine dosage regimen Efficacy Trial Efficacy Trial Pharmacokinetic Study->Efficacy Trial Establish effective dose Data Analysis Data Analysis Efficacy Trial->Data Analysis Evaluate clinical outcome

Caption: Workflow for veterinary research on this compound.

mechanism_of_action This compound This compound Cefoperazone Cefoperazone This compound->Cefoperazone Sulbactam Sulbactam This compound->Sulbactam Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cefoperazone->Penicillin-Binding Proteins (PBPs) binds to Beta-lactamase Beta-lactamase Sulbactam->Beta-lactamase inhibits Bacterial Cell Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis leads to Beta-lactamase->Cefoperazone inactivates

Caption: Mechanism of action for this compound.

References

Application Notes and Protocols for Sulperazone Susceptibility Testing by Disk Diffusion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulperazone is a combination antimicrobial agent consisting of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor. The addition of sulbactam extends the spectrum of cefoperazone to include bacteria that produce β-lactamase, an enzyme that can inactivate many penicillin and cephalosporin antibiotics. Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of this compound against specific bacterial isolates. The disk diffusion method, a modification of the Kirby-Bauer method, is a widely used, simple, and reliable technique for determining the susceptibility of bacterial pathogens to antimicrobial agents.[1][2] This document provides a detailed protocol for performing this compound susceptibility testing using the disk diffusion method, including quality control procedures and interpretation of results.

Principle of the Method

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[1] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent for the test organism. The zone diameters are measured and interpreted according to established criteria to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[3]

Materials and Reagents

  • This compound (Cefoperazone/Sulbactam) antimicrobial susceptibility testing disks (75 µg Cefoperazone / 30 µg Sulbactam)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile inoculating loops or needles

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Acinetobacter spp. ATCC 43498, Klebsiella pneumoniae ATCC 700603, Escherichia coli ATCC 35218)

Experimental Protocol

Inoculum Preparation
  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

  • Incubate the broth culture at 35 ± 2°C for 2-6 hours until it achieves a turbidity comparable to or greater than the 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm, with an expected absorbance of 0.08 to 0.13.

Inoculation of Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar to absorb any surface moisture before applying the disks.

Application of Antimicrobial Disks
  • Aseptically apply a this compound (75/30 µg) disk to the surface of the inoculated agar plate.

  • Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.

  • If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.

  • Incubate for 18-24 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler.

  • Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

Data Presentation

Table 1: Zone Diameter Interpretive Criteria for this compound (75/30 µg)
Zone Diameter (mm)Interpretation
≥ 21Susceptible
16 - 20Intermediate
≤ 15Resistant

Source: Pfizer Product Information[4]

Quality Control

Quality control testing must be performed regularly to ensure the accuracy and precision of the susceptibility testing procedure. This includes testing standard QC strains with known susceptibility to this compound. The resulting zone diameters should fall within the acceptable ranges provided in Table 2.

Table 2: Quality Control Zone Diameter Ranges for this compound (75/30 µg)
Quality Control StrainATCC NumberZone Diameter Range (mm)
Escherichia coli2592227 - 33
Staphylococcus aureus2592323 - 30
Pseudomonas aeruginosa2785322 - 29
Acinetobacter spp.4349826 - 32
Klebsiella pneumoniae70060324 - 30
Escherichia coli3521824 - 30

Sources: Pfizer Product Information[1], HIMEDIA Technical Data[5], Bio-Rad Product Information

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound disk diffusion susceptibility testing protocol.

Sulperazone_Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_qc Quality Control start Start inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply this compound (75/30 µg) Disk plate_inoculation->disk_application incubation Incubate at 35°C for 18-24 hours disk_application->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpretation Interpret Results: Susceptible, Intermediate, or Resistant measure_zone->interpretation qc_check Compare QC Strain Zone Diameters to Acceptable Ranges interpretation->qc_check end End qc_check->end

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for the Quantification of Sulperazone in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulperazone is a combination drug consisting of cefoperazone, a third-generation cephalosporin antibiotic, and sulbactam, a β-lactamase inhibitor. This combination enhances the antibacterial spectrum of cefoperazone, making it effective against a wider range of bacteria. Accurate quantification of this compound's components in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the quantification of cefoperazone and sulbactam in various biological samples using HPLC.

Experimental Workflows

The general workflow for the analysis of this compound in biological samples involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biological Sample (Plasma, Serum, Urine) extraction Extraction (Protein Precipitation, LLE, SPE) sample->extraction Add extraction solvent/reagent evap Evaporation & Reconstitution extraction->evap Isolate supernatant/organic layer injection HPLC Injection evap->injection Inject reconstituted sample separation Chromatographic Separation (C18/C8 Column) injection->separation Mobile Phase detection Detection (UV/PDA/MS) separation->detection quant Quantification detection->quant

Caption: General workflow for this compound analysis in biological samples.

Methodologies and Protocols

Several validated HPLC methods have been developed for the simultaneous determination of cefoperazone and sulbactam. The choice of method may depend on the biological matrix, required sensitivity, and available equipment (UV, Photodiode Array, or Mass Spectrometric detectors).

Method 1: Reversed-Phase HPLC with UV/PDA Detection

This is a common and robust method suitable for quantifying this compound in plasma, serum, and dried blood spots.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction for Dried Blood Spots) [1]

    • Spot 50 µL of whole blood onto a suitable collection card and allow it to dry completely.

    • Punch out the dried blood spot and place it in a microcentrifuge tube.

    • Add 100 µL of 0.5 M hydrochloric acid and the internal standard solution (e.g., cefuroxime).

    • Add 1000 µL of ethyl acetate and vortex for 5 minutes to extract the analytes.[1]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of a phosphate buffer-acetonitrile mixture (4:1 v/v).[1]

    • Inject a portion of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic mixture of phosphate buffer (e.g., 10 mM, pH 3.2) and acetonitrile (e.g., 83:17 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35 °C.[1]

    • Detection Wavelength: 210 nm for simultaneous detection of both compounds.[1][2]

    • Injection Volume: 20 µL.

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for therapeutic drug monitoring, especially when low concentrations are expected or when dealing with complex matrices like serum from pediatric patients.[3][4][5]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation for Serum) [3][4][5]

    • Pipette a small volume of serum (e.g., 50-100 µL) into a microcentrifuge tube.

    • Add an appropriate internal standard.

    • Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

  • Chromatographic and Mass Spectrometric Conditions

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 column (e.g., Shim-pack XR-ODS C18).[3][5]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3][5]

    • Flow Rate: 0.3 mL/min.[3][5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

Quantitative Data Summary

The following tables summarize the performance characteristics of various HPLC methods for the quantification of cefoperazone and sulbactam.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1 (HPLC-PDA in DBS)[1]Method 2 (HPLC-MS/MS in Serum)[3][5]Method 3 (RP-HPLC in Formulation)[6]
Column C18 (250 x 4.6 mm, 5 µm)Shim-pack XR-ODS C18Kromasil C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.2) : Acetonitrile (83:17)Gradient: Water (0.1% FA) & ACN (0.1% FA)Phosphate Buffer (pH 3.5) : Acetonitrile (35:65)
Flow Rate 1.0 mL/min0.3 mL/min1.0 mL/min
Detector PDA (210 nm)Tandem Mass SpectrometerPDA (215 nm)
Internal Standard CefuroximeNot specified in abstractOrnidazole
Retention Time (Cefoperazone) 10.22 minNot specified in abstract4.2 min
Retention Time (Sulbactam) 3.46 minNot specified in abstract2.3 min

Table 2: Method Validation Parameters

ParameterMethod 1 (HPLC-PDA in DBS)[1]Method 2 (HPLC-MS/MS in Serum)[3][5]Method 3 (RP-HPLC in Formulation)[6]
Linearity Range (Cefoperazone) 2.5 - 250 µg/mL0.03 - 10 µg/mL100 - 500 µg/mL
Linearity Range (Sulbactam) 0.5 - 30 µg/mL0.01 - 3 µg/mL50 - 250 µg/mL
Correlation Coefficient (r) > 0.999Not specified in abstractNot specified in abstract
LLOQ (Cefoperazone) 5 µg/mLNot specified in abstract20 µg/mL
LLOQ (Sulbactam) 1 µg/mLNot specified in abstract10 µg/mL
Accuracy & Precision Fulfilled FDA/EMA guidelinesFulfilled FDA/EMA guidelinesValidated statistically with recovery studies

Logical Relationships in Method Selection

The choice of the analytical method is guided by several factors, including the sample matrix, required sensitivity, and the purpose of the analysis.

Method_Selection purpose Purpose of Analysis pk_studies Pharmacokinetic Studies purpose->pk_studies tdm Therapeutic Drug Monitoring (TDM) purpose->tdm qc Quality Control purpose->qc matrix Biological Matrix (e.g., Plasma, Urine, Tissue) hplc_uv HPLC-UV/PDA matrix->hplc_uv Simpler matrix (e.g., formulation) hplc_ms HPLC-MS/MS matrix->hplc_ms Complex matrix (e.g., tissue) sensitivity Required Sensitivity (LLOQ) sensitivity->hplc_uv Higher LLOQ (µg/mL) sensitivity->hplc_ms Low LLOQ (ng/mL) pk_studies->hplc_ms High sensitivity needed tdm->hplc_ms Low concentrations in complex matrix qc->hplc_uv Routine analysis, higher concentrations

Caption: Decision tree for selecting an appropriate HPLC method.

These application notes provide a comprehensive overview and practical protocols for the quantification of this compound in biological samples. Researchers should ensure that any method is fully validated in their laboratory according to relevant regulatory guidelines (e.g., FDA or EMA) before application to study samples.

References

Application Notes and Protocols for Sulperazone in Continuous Ambulatory Peritoneal Dialysis (CAPD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sulperazone (cefoperazone-sulbactam), a combination of a third-generation cephalosporin and a beta-lactamase inhibitor, in the context of Continuous Ambulatory Peritoneal Dialysis (CAPD). The following sections detail the available pharmacokinetic data, a suggested clinical trial protocol for evaluating its efficacy in CAPD-associated peritonitis, and relevant experimental workflows.

Introduction

Peritonitis is a major complication of CAPD, often leading to hospitalization, catheter removal, and technique failure. The empirical treatment of CAPD-associated peritonitis typically involves broad-spectrum antibiotics that cover both Gram-positive and Gram-negative organisms. This compound's spectrum of activity makes it a candidate for the treatment of this condition. These notes are intended to guide the design and implementation of preclinical and clinical studies involving this compound in the CAPD setting.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound administered to non-infected CAPD patients.

Table 1: Pharmacokinetic Parameters of Cefoperazone (2g) and Sulbactam (1g) in CAPD Patients

ParameterCefoperazone (Intravenous)Cefoperazone (Intraperitoneal)Sulbactam (Intravenous)Sulbactam (Intraperitoneal)
Mean Peak Serum Concentration (µg/mL) 280.938.982.224.4
Time to Peak Serum Concentration (hours) End of infusion2 - 4End of infusion6
Absolute Bioavailability -61%-70%

Data from a study involving six non-infected CAPD patients who received a single fixed dose of 2g cefoperazone and 1g sulbactam in a randomized, two-way crossover fashion.

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines the methodology for a pharmacokinetic study of this compound in CAPD patients, based on published research.

1. Patient Selection:

  • Inclusion Criteria:
  • Adult patients (18 years or older) on CAPD for at least 3 months.
  • Clinically stable with no signs of active infection.
  • Anuric or with minimal residual renal function.
  • Informed consent obtained.
  • Exclusion Criteria:
  • Known allergy to cephalosporins or beta-lactamase inhibitors.
  • Active peritonitis or other infection.
  • Use of other antibiotics within the last 7 days.
  • Significant hepatic dysfunction.

2. Study Design:

  • A randomized, open-label, two-way crossover study.
  • Patients are randomized to receive a single dose of this compound either intravenously or intraperitoneally, with a washout period of at least one week between administrations.

3. Drug Administration:

  • Intravenous (IV) Administration: A single dose of 2g cefoperazone and 1g sulbactam is infused over 10-15 minutes.
  • Intraperitoneal (IP) Administration: A single dose of 2g cefoperazone and 1g sulbactam is added to a 2-liter bag of peritoneal dialysis fluid and allowed to dwell for a prescribed period (e.g., 6 hours).

4. Sample Collection:

  • Blood Samples: Collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine serum drug concentrations.
  • Dialysate Samples: Collected from the drained peritoneal fluid at the end of the dwell period for intraperitoneal administration to measure drug concentrations.

5. Analytical Method:

  • High-performance liquid chromatography (HPLC) or a similar validated bioanalytical method to determine the concentrations of cefoperazone and sulbactam in serum and dialysate.

6. Pharmacokinetic Analysis:

  • Calculation of key pharmacokinetic parameters including peak serum concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability for the intraperitoneal route.

Proposed Clinical Trial Protocol for CAPD-Associated Peritonitis

The following is a proposed protocol for a clinical trial to evaluate the efficacy and safety of intraperitoneal this compound for the treatment of CAPD-associated peritonitis. This protocol is based on general guidelines for peritonitis treatment as a specific, detailed protocol for this compound was not found in the searched literature.

1. Patient Selection:

  • Inclusion Criteria:
  • Adult CAPD patients with a clinical diagnosis of peritonitis, defined by at least two of the following:
  • Abdominal pain.
  • Cloudy peritoneal effluent with a white blood cell count >100/µL with >50% polymorphonuclear cells.
  • Positive Gram stain or culture of the peritoneal effluent.
  • Informed consent obtained.
  • Exclusion Criteria:
  • Known allergy to cephalosporins or beta-lactamase inhibitors.
  • Polymicrobial or fungal peritonitis at baseline.
  • Concurrent use of other systemic or intraperitoneal antibiotics to which the causative organism is susceptible.
  • Pregnancy or lactation.

2. Study Design:

  • A prospective, open-label, single-arm study.

3. Intervention:

  • Empiric Therapy: Upon diagnosis of peritonitis, initiate treatment with intraperitoneal this compound.
  • Dosing Regimen:
  • Loading Dose: 1.5g of this compound (1g cefoperazone and 0.5g sulbactam) in the first exchange.
  • Maintenance Dose: 0.75g of this compound (0.5g cefoperazone and 0.25g sulbactam) in each subsequent exchange. Doses should be adjusted based on the patient's peritoneal membrane transport characteristics and clinical response.
  • Duration of Therapy: A total of 14-21 days, depending on the clinical and microbiological response.

4. Assessment of Outcomes:

  • Primary Outcome: Clinical cure, defined as the resolution of signs and symptoms of peritonitis at the end of therapy without the need for catheter removal or change in antibiotic therapy.
  • Secondary Outcomes:
  • Microbiological cure, defined as the eradication of the initial pathogen from peritoneal fluid cultures.
  • Rate of treatment failure (no improvement or worsening of symptoms).
  • Rate of peritonitis relapse within 4 weeks of completing therapy.
  • Incidence of adverse events.

5. Monitoring:

  • Daily assessment of clinical signs and symptoms.
  • Repeat peritoneal fluid cell count and culture on day 3-5 of therapy to guide treatment modification.
  • Monitoring of renal and hepatic function.

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Dosing cluster_washout Washout and Crossover cluster_data_collection Data and Sample Collection s1 Patient Population: Adult CAPD Patients s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization s3->r1 r2 Group A: Intravenous this compound r1->r2 r3 Group B: Intraperitoneal this compound r1->r3 d1 Serial Blood Sampling r2->d1 d2 Dialysate Effluent Collection r3->d2 w1 Washout Period (≥ 7 days) w2 Crossover to Alternative Administration Route w1->w2 w2->r1 Re-randomization for second period d1->w1 d3 Drug Concentration Analysis (HPLC) d1->d3 d2->w1 d2->d3 d4 Pharmacokinetic Modeling d3->d4

Caption: Workflow for a pharmacokinetic study of this compound in CAPD patients.

Logical Workflow for Diagnosis and Treatment of CAPD-Associated Peritonitis

G cluster_diagnosis Diagnosis cluster_treatment Treatment Initiation and Monitoring cluster_evaluation Treatment Evaluation and Adjustment d1 Clinical Suspicion of Peritonitis (Abdominal pain, cloudy effluent) d2 Peritoneal Fluid Analysis: - Cell count with differential - Gram stain - Culture d1->d2 d3 Diagnosis Confirmed: ≥2 criteria met d2->d3 t1 Initiate Empiric Intraperitoneal This compound Therapy d3->t1 t2 Monitor Clinical Response Daily t1->t2 t3 Repeat Peritoneal Fluid Analysis (Day 3-5) t2->t3 e1 Clinical Improvement? t3->e1 e2 End of Treatment Follow-up for relapse e1->e2 Yes e3 Consider Treatment Failure: - Modify antibiotic based on culture/sensitivity - Evaluate for catheter removal e1->e3 No e2->e2

Caption: Logical workflow for the diagnosis and management of CAPD-associated peritonitis.

Application Notes and Protocols for Assessing Sulperazone Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, offers a promising approach to enhance antimicrobial efficacy, overcome resistance, and reduce the potential for the development of further resistance. Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antimicrobial agent. Assessing its synergistic potential with other antibiotics is crucial for optimizing treatment regimens against challenging MDR pathogens.

These application notes provide detailed protocols for in vitro assessment of this compound's synergistic activity with other antibiotics using established methodologies: the checkerboard assay and the time-kill curve analysis.

Principles of Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. The interaction between two antimicrobial agents can be classified as follows:

  • Synergy: The combined antimicrobial activity is significantly greater than the sum of the individual activities.

  • Additivity: The combined activity is equal to the sum of the individual effects.

  • Indifference: The combined activity is no better or worse than that of the more active agent alone.

  • Antagonism: The combined activity is significantly less than the sum of their individual effects.

Data Presentation: Summarized Synergy Data

The following table summarizes representative data from synergy studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the interaction, calculated as:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values: .[1][2][3][4]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

This compound CombinationTarget OrganismMethodFICI ValueInterpretationReference
This compound + TigecyclineAcinetobacter baumanniiE-test≤ 0.5Synergy[5]
This compound + RifampicinAcinetobacter baumanniiE-test≤ 0.5Synergy[5]
This compound + MeropenemAcinetobacter baumanniiE-testAdditive[5]
This compound + LevofloxacinPseudomonas aeruginosaCheckerboard & Time-Kill> 0.5Additive[6]
This compound + FosfomycinProteus spp., Enterobacter cloacae, Serratia marcescensNot SpecifiedNot SpecifiedSynergy[7]
This compound + PiperacillinProteus spp., Enterobacter cloacae, Serratia marcescensNot SpecifiedNot SpecifiedSynergy[7]
This compound + CeftazidimePseudomonas aeruginosaNot SpecifiedNot SpecifiedSynergy[7]

Experimental Protocols

Protocol 1: Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[1][8][9] It involves testing a two-dimensional array of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Materials:

  • This compound (cefoperazone-sulbactam)

  • Second antibiotic of interest

  • 96-well microtiter plates

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile reservoirs

  • Multichannel pipette

  • Incubator (35°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Stock Solution Preparation:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., water, DMSO) at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the antibiotics.

    • Along the x-axis (columns 1-10), prepare serial twofold dilutions of this compound. Column 11 will contain only this compound (no second antibiotic), and column 12 will serve as a growth control (no antibiotics).

    • Along the y-axis (rows A-G), prepare serial twofold dilutions of the second antibiotic. Row H will contain only the second antibiotic (no this compound).

    • The final volume in each well should be 100 µL, consisting of 50 µL of the appropriate antibiotic dilution and 50 µL of the bacterial inoculum.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.

  • Reading the Results:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation:

    • Calculate the FICI for each well showing growth inhibition using the formula mentioned above. The lowest FICI value is reported as the FICI for the combination.

Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antibiotics over time and is considered a gold standard for synergy testing.[10][11][12]

Materials:

  • This compound (cefoperazone-sulbactam)

  • Second antibiotic of interest

  • Bacterial strain(s) of interest

  • CAMHB

  • Sterile culture flasks or tubes

  • Shaking incubator (35°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.2-0.3).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.

  • Experimental Setup:

    • Prepare flasks with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a relevant concentration)

      • This compound + second antibiotic in combination

  • Time-Kill Assay:

    • Incubate the flasks at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[12]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Create 2D Dilution Series in 96-Well Plate A->C B Prepare Antibiotic Stock Solutions B->C D Inoculate Plate with Bacterial Suspension C->D E Incubate at 35°C for 18-24h D->E F Read MICs of Single and Combined Agents E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret Results: Synergy, Additivity, Antagonism G->H

Caption: Workflow for the Checkerboard Synergy Assay.

Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (Log Phase) C Inoculate Flasks A->C B Prepare Antibiotic Solutions in Flasks B->C D Incubate with Shaking at 35°C C->D E Sample at Multiple Time Points (0-24h) D->E F Perform Serial Dilutions and Plate E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves (log10 CFU/mL vs. Time) G->H I Determine Synergy and Bactericidal Activity H->I

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Sulperazone_Synergy_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates OtherTarget Other Antibiotic Target (e.g., Ribosome, DNA Gyrase) Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits Cefoperazone->PBP Inhibits OtherAntibiotic Other Antibiotic OtherAntibiotic->OtherTarget Inhibits

Caption: Mechanism of this compound Synergy with Other Antibiotics.

References

Troubleshooting & Optimization

Stability of Sulperazone in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulperazone (cefoperazone-sulbactam) under various laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unreconstituted this compound powder?

A1: Unreconstituted this compound powder should be stored at or below 25°C (77°F) and protected from light.

Q2: How long is this compound stable after reconstitution?

A2: After reconstitution in its vial, this compound is stable for 24 hours when stored at or below room temperature (up to 25°C or 77°F) and for 7 days when refrigerated at 2°C to 8°C.[1]

Q3: In which common intravenous (IV) solutions is this compound stable?

A3: this compound is generally stable in 0.9% Sodium Chloride Injection, 5% Dextrose in Water (D5W), and Sodium Lactate Ringer's Injection. In these solutions, a decrease of less than 5% in content is observed over 6 hours.[2]

Q4: Are there any IV solutions that should be avoided for this compound administration?

A4: Yes. This compound is considered unstable in 5% Glucose and Sodium Chloride Injection, where a 10% decrease in content has been reported within 6 hours.[2] Initial reconstitution with Lactated Ringer's Solution should also be avoided due to incompatibility.

Q5: What is the stability of this compound in peritoneal dialysis (PD) solutions?

A5: The stability of this compound in PD solutions is highly dependent on temperature. At 4°C, both cefoperazone and sulbactam retain more than 90% of their initial concentration for 120 hours. At room temperature (25°C to 30°C), cefoperazone is stable for at least 24 hours, while sulbactam is less stable. At body temperature (37°C), cefoperazone's stability is less than 24 hours, and sulbactam's is less than 4 hours.

Q6: How does temperature affect the stability of this compound solutions?

A6: Higher temperatures accelerate the degradation of this compound. As noted with PD solutions, stability is significantly longer at refrigerated temperatures (4°C) compared to room temperature and body temperature.

Q7: Is this compound sensitive to light?

A7: The unreconstituted powder should be protected from light.[3] While reconstituted solutions do not require light protection, it is good laboratory practice to minimize exposure of any drug solution to direct, intense light unless photostability has been thoroughly established.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly low assay results for this compound in solution. 1. Degradation due to improper storage: The solution may have been stored at an inappropriate temperature or for too long. 2. Incompatible solvent: The chosen IV or buffer solution may be incompatible with this compound. 3. pH outside optimal range: The pH of the solution may be promoting degradation.1. Review the storage conditions and duration. Refer to the stability data tables below. Prepare fresh solutions as needed. 2. Ensure you are using a recommended stable solution such as 0.9% Sodium Chloride or 5% Dextrose in Water. Avoid 5% Glucose and Sodium Chloride Injection.[2] 3. Measure the pH of your solution. While specific optimal pH ranges for this compound are not extensively published, beta-lactams are generally more stable in slightly acidic to neutral pH.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation of this compound: These peaks may represent degradation products. 2. Contamination: The sample or solvent may be contaminated.1. Compare the chromatogram to a freshly prepared standard. If new peaks are present and the main peaks are reduced, degradation is likely. Consider the storage conditions (time, temperature, light exposure) as potential causes. 2. Analyze a blank (solvent only) to check for contamination.
Precipitation or cloudiness observed in the this compound solution. 1. Incompatibility with diluent: Mixing with incompatible solutions, such as initial reconstitution with Lactated Ringer's or 2% lidocaine HCl, can cause precipitation. 2. Concentration exceeds solubility: The concentration of this compound may be too high for the chosen solvent.1. Discard the solution and prepare a new one using a compatible diluent. 2. Review the solubility information for this compound in your specific solvent. You may need to prepare a more dilute solution.

Data on this compound Stability

Table 1: Stability of this compound in Various Intravenous Solutions at Room Temperature

Intravenous Solution Time (hours) Remaining Cefoperazone/Sulbactam Content (%)
0.9% Sodium Chloride Injection6> 95%[2]
5% Dextrose in Water (D5W)6> 95%[2]
Sodium Lactate Ringer's Injection6> 95%[2]
5% Glucose and Sodium Chloride Injection6~ 90%[2]

Table 2: Stability of this compound in Peritoneal Dialysis (PD) Solutions at Various Temperatures

Storage Temperature Time Remaining Cefoperazone/Sulbactam Content (%) Notes
4°C120 hours> 90%Both components are stable.
25°C - 30°C (Room Temperature)24 hoursCefoperazone: Stable Sulbactam: Less than 24-hour stabilitySulbactam degrades faster than cefoperazone at room temperature.
37°C (Body Temperature)< 24 hoursCefoperazone: Stable for < 24 hours Sulbactam: Stable for < 4 hoursSignificant degradation, especially of sulbactam, at physiological temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Stability Testing

This protocol outlines the steps for preparing a this compound solution to be used in stability studies.

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Obtain this compound (Cefoperazone/Sulbactam) powder reconstitute Reconstitute powder with a suitable diluent (e.g., Sterile Water for Injection) start->reconstitute Step 1 dilute Dilute to the final desired concentration with the test solution (e.g., 0.9% NaCl) reconstitute->dilute Step 2 mix Mix thoroughly to ensure homogeneity dilute->mix Step 3 store Aliquot the solution into appropriate containers and store under defined conditions (Temperature, Light) mix->store Step 4 sample Withdraw samples at predetermined time points store->sample Step 5 analyze Analyze samples using a stability-indicating HPLC method sample->analyze Step 6 end End: Evaluate data and determine stability analyze->end Step 7

Caption: Workflow for this compound Solution Preparation and Stability Testing.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol based on published methods for the simultaneous determination of cefoperazone and sulbactam. Method optimization and validation are required for specific applications.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer like 0.005 M tetrabutylammonium hydroxide solution (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a ratio of approximately 75:25 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 10-20 µL.[4][5]

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of cefoperazone and sulbactam of known concentrations.

    • Inject the standard solutions to determine their retention times and peak areas.

    • Inject the test samples (from the stability study) and record the chromatograms.

    • Calculate the concentration of cefoperazone and sulbactam in the test samples by comparing their peak areas with those of the standards.

Degradation Pathway Overview

The primary degradation pathway for beta-lactam antibiotics like cefoperazone is the hydrolysis of the beta-lactam ring, which leads to a loss of antibacterial activity. Sulbactam, a beta-lactamase inhibitor, is also susceptible to hydrolysis. Degradation can be accelerated by factors such as non-optimal pH, elevated temperatures, and the presence of certain ions.

degradation_pathway cluster_stressors Stress Conditions This compound This compound (Cefoperazone + Sulbactam) Degradation Hydrolysis of Beta-Lactam Ring This compound->Degradation pH Non-optimal pH (Acidic or Alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure Light->Degradation Inactive Inactive Degradation Products Degradation->Inactive

Caption: Factors Influencing the Degradation of this compound.

References

Technical Support Center: Troubleshooting Sulperazone Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to Sulperazone (cefoperazone/sulbactam) in Pseudomonas aeruginosa. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Pseudomonas aeruginosa isolate is showing high Minimum Inhibitory Concentration (MIC) values for this compound. What are the primary resistance mechanisms?

A1: Resistance to this compound in P. aeruginosa is typically multifactorial.[1] The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the cefoperazone component. While sulbactam is a β-lactamase inhibitor, certain enzymes may not be effectively inhibited.

  • Reduced Permeability: Decreased expression or mutations in outer membrane porins, particularly OprD, which restricts the entry of this compound into the bacterial cell.[2][3]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM and MexXY-OprM, which actively expel the antibiotic from the cell.[4]

  • Target Modification: Alterations in the penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.

  • Biofilm Formation: Growth in a biofilm matrix can confer broad-spectrum antibiotic resistance.

Q2: How can I determine which resistance mechanism is present in my P. aeruginosa isolate?

A2: A systematic approach involving a series of experiments can help elucidate the resistance mechanism. This typically involves:

  • Confirming Resistance: Accurate determination of the MIC of this compound.

  • Assessing β-lactamase Activity: Using a chromogenic substrate like nitrocefin to detect β-lactamase production.

  • Evaluating Efflux Pump Activity: Performing an efflux pump inhibitor assay or a real-time efflux assay.

  • Analyzing Gene Expression: Using quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding for efflux pumps (e.g., mexA) and porins (e.g., oprD).

Q3: Are there established clinical breakpoints for this compound against P. aeruginosa?

A3: Currently, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria for cefoperazone-sulbactam.[5][6] However, some studies suggest using the breakpoints for cefoperazone alone for interpretation. It is recommended to include quality control strains such as P. aeruginosa ATCC 27853 in your experiments for reference.[5]

Troubleshooting Guides

Issue 1: Consistently High MIC Values for this compound

Troubleshooting Steps:

  • Verify MIC Methodology: Ensure that your MIC testing protocol is performed correctly. Common sources of error include incorrect inoculum density, improper incubation conditions, and issues with the antibiotic stock solution. Refer to the detailed Broth Microdilution MIC Protocol below.

  • Assess for β-lactamase Production: Perform a nitrocefin assay to check for β-lactamase activity. A rapid color change from yellow to red indicates the presence of these enzymes.

  • Investigate Efflux Pump Overexpression: Use an efflux pump inhibitor like Carbonyl Cyanide m-chlorophenyl hydrazone (CCCP) in your MIC assay. A significant reduction in the MIC in the presence of the inhibitor suggests efflux pump involvement.

  • Quantify Gene Expression: Perform qRT-PCR to analyze the expression of key resistance genes. Overexpression of efflux pump genes (e.g., mexA, mexB) and downregulation of the porin gene oprD are common in resistant isolates.[7][8]

Issue 2: Positive β-lactamase Test but this compound is Still Ineffective

Troubleshooting Steps:

  • Consider the Type of β-lactamase: Sulbactam is not effective against all β-lactamases. Your isolate may be producing a metallo-β-lactamase (MBL) or have a high level of AmpC β-lactamase expression that overwhelms the inhibitory effect of sulbactam.

  • Perform Synergistic Testing: Test this compound in combination with other β-lactamase inhibitors (if available) or other classes of antibiotics to explore potential synergistic effects.

  • Investigate Other Mechanisms: Even in the presence of β-lactamases, other resistance mechanisms like reduced permeability and efflux can contribute to high-level resistance. It's crucial to evaluate these possibilities as well.

Data Presentation

Table 1: MIC Values of Cefoperazone and Cefoperazone-Sulbactam against Carbapenem-Resistant P. aeruginosa

AntibioticRatioMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefoperazone-0.25 - >64>64>64
Cefoperazone-Sulbactam1:10.25 - >64>64>64
Cefoperazone-Sulbactam2:10.25 - >64>64>64

Data synthesized from a study on carbapenem-resistant P. aeruginosa. The addition of sulbactam did not significantly change the MIC values in these resistant strains, suggesting other resistance mechanisms are at play.[9][10]

Table 2: Typical Gene Expression Changes in this compound-Resistant P. aeruginosa

GeneFunctionTypical Fold Change in Resistant Strains
mexAEfflux Pump4- to 8-fold increase
mexBEfflux Pump4- to 8-fold increase
oprMEfflux Pump4- to 8-fold increase
oprDPorin ChannelDownregulation/Loss of expression

Fold changes are relative to a susceptible reference strain. These are general ranges and can vary between isolates.[7][8]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is adapted from CLSI guidelines.[11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • P. aeruginosa isolate and control strain (e.g., ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation: a. Prepare serial twofold dilutions of this compound in CAMHB in the microtiter plate. The final volume in each well should be 50 µL. b. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final inoculum density to 5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Nitrocefin Assay for β-lactamase Activity

This is a rapid qualitative assay.[1][4]

Materials:

  • Nitrocefin solution (typically 0.5-1.0 mg/mL)

  • Microscope slide or filter paper

  • Sterile loop or toothpick

  • P. aeruginosa colonies

Procedure:

  • Slide Method: a. Place a drop of nitrocefin solution on a clean microscope slide. b. Using a sterile loop, pick a colony and smear it into the drop of nitrocefin.

  • Observation: a. A positive result is indicated by a color change from yellow to red within 5-10 minutes. This signifies the hydrolysis of the β-lactam ring in nitrocefin.

Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Activity

This assay indirectly measures efflux pump activity by monitoring the accumulation of a fluorescent substrate.[12][13]

Materials:

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

  • P. aeruginosa cells

  • PBS

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., CCCP) - optional

Procedure:

  • Cell Preparation: a. Grow P. aeruginosa to mid-log phase and harvest the cells by centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: a. Add the cell suspension to the wells of the 96-well plate. b. Add EtBr to a final concentration of 1-2 µg/mL. c. If using an inhibitor, add it to the appropriate wells.

  • Fluorescence Measurement: a. Measure the baseline fluorescence (Excitation ~530 nm, Emission ~600 nm). b. Add glucose to the wells to energize the efflux pumps. c. Immediately begin monitoring the fluorescence over time. A rapid decrease in fluorescence indicates active efflux of EtBr. In the presence of an effective inhibitor, the rate of fluorescence decrease will be significantly slower.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol provides a general framework. Specific primers and probes for genes like mexA and oprD need to be designed or obtained from literature.[14][15][16]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green or TaqMan)

  • qRT-PCR instrument

  • Primers for target genes (mexA, oprD) and a housekeeping gene (e.g., rpsL)

Procedure:

  • RNA Extraction: a. Grow P. aeruginosa under the desired conditions (with and without this compound exposure). b. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: a. Set up the qRT-PCR reaction with the cDNA, primers, and master mix. b. A typical thermal cycling profile is:

    • Initial denaturation (e.g., 95°C for 10 minutes)
    • 40 cycles of:
    • Denaturation (e.g., 95°C for 15 seconds)
    • Annealing/Extension (e.g., 60°C for 60 seconds)

  • Data Analysis: a. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a susceptible control strain.

Visualizations

Resistance_Mechanisms cluster_cell Pseudomonas aeruginosa Periplasm Periplasm Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Target Site EffluxPump Efflux Pump (e.g., MexAB-OprM) Sulperazone_ext This compound EffluxPump->Sulperazone_ext Porin Porin Channel (OprD) Sulperazone_peri This compound Porin->Sulperazone_peri BetaLactamase β-lactamase (e.g., AmpC) Sulperazone_ext->Porin Entry Sulperazone_peri->PBP Inhibition Sulperazone_peri->EffluxPump Expulsion Sulperazone_peri->BetaLactamase Hydrolysis ReducedPermeability Reduced Permeability (Porin Loss) ReducedPermeability->Porin EnzymaticDegradation Enzymatic Degradation EnzymaticDegradation->BetaLactamase TargetModification Target Modification TargetModification->PBP ActiveEfflux Active Efflux ActiveEfflux->EffluxPump

Caption: Mechanisms of this compound resistance in P. aeruginosa.

Troubleshooting_Workflow Start Start: High this compound MIC MIC_Check Verify MIC Protocol (Inoculum, Media, QC) Start->MIC_Check Beta_Lactamase_Test Nitrocefin Assay for β-lactamase Activity MIC_Check->Beta_Lactamase_Test Decision_BL Positive? Beta_Lactamase_Test->Decision_BL Efflux_Pump_Test Efflux Pump Inhibition Assay (e.g., with CCCP) Decision_EP MIC Reduced? Efflux_Pump_Test->Decision_EP Gene_Expression qRT-PCR for Gene Expression (mexA, oprD) Decision_GE Overexpression/Downregulation? Gene_Expression->Decision_GE Decision_BL->Efflux_Pump_Test No Result_BL Conclusion: β-lactamase production is a likely mechanism. Decision_BL->Result_BL Yes Decision_EP->Gene_Expression No Result_EP Conclusion: Efflux pump overexpression is a likely mechanism. Decision_EP->Result_EP Yes Result_GE Conclusion: Changes in gene expression (efflux/porins) confirmed. Decision_GE->Result_GE Yes Result_Other Consider other mechanisms: - Target modification (PBP) - Biofilm formation Decision_GE->Result_Other No

References

Technical Support Center: Optimizing Sulperazone Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulperazone (cefoperazone/sulbactam) preclinical research. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage in animal studies by providing answers to frequently asked questions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a combination drug consisting of cefoperazone and sulbactam. Cefoperazone is a third-generation cephalosporin antibiotic that inhibits the synthesis of the bacterial cell wall, a critical component for bacterial survival.[1][2] Sulbactam is a β-lactamase inhibitor.[1][2] Many resistant bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics like cefoperazone.[1][2] Sulbactam irreversibly binds to and inactivates these enzymes, thereby protecting cefoperazone from degradation and enhancing its antibacterial efficacy, particularly against resistant strains.[1][2]

cluster_bacterium Bacterium cluster_drugs This compound Action bacterial_cell Bacterial Cell beta_lactamase β-lactamase Enzymes cefoperazone Cefoperazone beta_lactamase->cefoperazone Degrades pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Essential for lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall->bacterial_cell Maintains integrity of cefoperazone->pbp Inhibits sulbactam Sulbactam sulbactam->beta_lactamase Inhibits start Start: Observed Efficacy Issue check_pkpd Review PK/PD Target (%fT > MIC) start->check_pkpd dose_adequate Is Dosing Regimen Adequate? check_pkpd->dose_adequate adjust_dose Adjust Dose or Frequency dose_adequate->adjust_dose No check_mic Verify MIC of Bacterial Strain dose_adequate->check_mic Yes end_success Resolution: Improved Efficacy adjust_dose->end_success mic_stable Is MIC Stable? check_mic->mic_stable investigate_resistance Investigate Resistance Mechanisms mic_stable->investigate_resistance No check_formulation Check Drug Formulation & Stability mic_stable->check_formulation Yes end_fail Further Investigation Required investigate_resistance->end_fail check_formulation->end_success cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis neutropenia Induce Neutropenia (Optional) infection Infect Thigh Muscle neutropenia->infection randomization Randomize into Treatment Groups infection->randomization treatment Administer this compound (or Vehicle Control) randomization->treatment monitoring Monitor Clinical Signs treatment->monitoring euthanasia Euthanize Animals monitoring->euthanasia tissue_harvest Harvest & Homogenize Thigh Tissue euthanasia->tissue_harvest bacterial_count Determine Bacterial Burden (CFU/gram) tissue_harvest->bacterial_count analysis Compare Treatment Groups to Control bacterial_count->analysis

References

Avoiding coagulation abnormalities with Sulperazone in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to mitigate the risk of coagulation abnormalities in research subjects treated with Sulperazone (cefoperazone-sulbactam).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced coagulation abnormalities?

A1: The coagulation abnormalities associated with this compound are primarily attributed to the cefoperazone component, specifically its N-methylthiotetrazole (NMTT) side chain.[1][2] This NMTT side chain is believed to induce a state of vitamin K deficiency through two main mechanisms:

  • Inhibition of Vitamin K Epoxide Reductase: The NMTT side chain can inhibit the enzyme vitamin K epoxide reductase in the liver.[2] This enzyme is crucial for the vitamin K cycle, which is necessary for the activation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).[1]

  • Alteration of Intestinal Flora: Cefoperazone can suppress the intestinal bacteria that are responsible for synthesizing vitamin K.[3][4]

This disruption in the vitamin K cycle leads to the production of inactive clotting factors, resulting in a prolonged prothrombin time (PT) and an increased risk of bleeding.[2][3]

Q2: What are the key risk factors for developing coagulation disorders with this compound use in research subjects?

A2: Several factors can increase the risk of this compound-induced coagulopathy. Researchers should carefully consider these factors during subject selection and monitoring. Key risk factors include:

  • Advanced Age: Older subjects are more susceptible to coagulation dysfunction.[5][6][7][8]

  • Prolonged Treatment Duration: The risk of coagulopathy increases with the length of this compound administration.[5][6][7][9] Studies have identified optimal cutoff for treatment duration to be around 5 to 9 days.[5][9]

  • High Total Dose: A higher cumulative dose of this compound is an independent risk factor.[5][6][7][9] A total dose of 48g has been identified as a potential cutoff.[5][6]

  • Poor Nutritional Status: Subjects with poor food intake or malnutrition may have depleted vitamin K stores, making them more vulnerable.[4][9][10]

  • Hepatic and Renal Dysfunction: Impaired liver or kidney function can affect drug metabolism and excretion, as well as the synthesis of clotting factors.[3][9]

  • Hypoalbuminemia: Low serum albumin levels have been identified as a significant risk factor.[1][10]

  • Concomitant Medications: Co-administration with other drugs that can affect coagulation, such as vancomycin, may increase the risk.[1]

Q3: Should vitamin K be administered prophylactically to all research subjects receiving this compound?

A3: The routine prophylactic use of vitamin K is a subject of debate, with some studies supporting it and others suggesting it may not be necessary for all subjects.[1][2][11]

  • Arguments for Prophylaxis: Several studies suggest that prophylactic vitamin K administration is an independent protective factor against this compound-induced coagulopathy, especially in subjects with multiple risk factors.[5][6][7][9][12]

  • Arguments Against Routine Prophylaxis: Some research indicates that prophylactic vitamin K does not offer a significant benefit in preventing the elevation of the International Normalized Ratio (INR) in all patients.[1][11] These studies recommend close monitoring of coagulation parameters and administering vitamin K therapeutically if abnormalities are detected.[1]

Recommendation for Researchers: A risk-based approach is advisable. For subjects with two or more identified risk factors (see Q2), prophylactic administration of vitamin K should be strongly considered.[9] For low-risk subjects, diligent monitoring of coagulation parameters may be sufficient, with therapeutic vitamin K administered as needed.

Q4: What are the typical signs of coagulation abnormalities to monitor for in research subjects?

A4: Researchers should monitor for both clinical signs of bleeding and laboratory evidence of coagulopathy.

  • Clinical Signs:

    • Petechiae or ecchymosis (bruising)

    • Bleeding from injection or catheter sites

    • Hematuria (blood in urine)[6]

    • Gastrointestinal bleeding (melena or hematemesis)[2][6]

    • Epistaxis (nosebleeds)

  • Laboratory Monitoring:

    • Prothrombin Time (PT) and International Normalized Ratio (INR): This is the most sensitive indicator of this compound's effect on the extrinsic coagulation pathway.[13] A prolongation of PT/INR is a key diagnostic marker.[1][10]

    • Activated Partial Thromboplastin Time (aPTT): The aPTT may also be prolonged.[6][14]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Prolonged PT/INR in a research subject with no clinical signs of bleeding. This compound-induced vitamin K deficiency.1. Confirm the PT/INR result with a repeat test. 2. Review the subject's risk factors. 3. Consider administering a therapeutic dose of vitamin K.[1] 4. Increase the frequency of PT/INR monitoring.
Clinical signs of bleeding (e.g., bruising, hematuria) are observed. Significant coagulopathy due to this compound.1. Immediately discontinue this compound administration.[4] 2. Administer intravenous vitamin K.[15] 3. In cases of severe bleeding, consider the administration of fresh frozen plasma or prothrombin complex concentrates.[3][15] 4. Perform immediate coagulation testing (PT/INR, aPTT).
PT/INR remains elevated despite vitamin K administration. 1. Insufficient dose or frequency of vitamin K. 2. Severe underlying hepatic dysfunction. 3. Presence of other coagulation inhibitors.1. Re-evaluate the dosage and administration route of vitamin K. 2. Assess the subject's liver function. 3. Consult with a veterinarian or specialist in animal coagulation.

Data on Risk Factors for this compound-Induced Coagulopathy

Risk FactorStudy FindingReference
Advanced Age Independent risk factor.[5][6][7][8]
Treatment Duration Independent risk factor; optimal cut-off of 5 days.[5][6]
Total Dose Independent risk factor; optimal cut-off of 48g.[5][6]
Hypoalbuminemia Significant risk factor.[1][10]
Renal Dysfunction Independent risk factor.[9]
Poor Food Intake Independent risk factor.[9][10]
Vitamin K Supplementation Independent protective factor.[5][6][7]
Co-administration of Vancomycin Significant risk factor.[1]

Experimental Protocols

Protocol 1: Blood Sample Collection for Coagulation Assays in Rodents

Objective: To obtain high-quality citrated plasma for the analysis of coagulation parameters.

Materials:

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Microcentrifuge tubes containing 3.2% or 3.8% sodium citrate

  • Pipettes and sterile tips

  • Refrigerated centrifuge

Procedure:

  • Anesthetize the rodent according to the approved institutional animal care and use committee (IACUC) protocol.

  • Perform cardiac puncture for terminal blood collection, which typically yields a high-quality sample.[2] For survival studies, other methods like sampling from the jugular or saphenous vein can be used.[7][10]

  • Draw the blood slowly to avoid hemolysis.[1]

  • Immediately transfer the blood into a microcentrifuge tube containing sodium citrate. The ratio of blood to anticoagulant is critical and should be 9:1.[3][14]

  • Gently invert the tube 8-10 times to ensure thorough mixing and prevent clotting.[5]

  • Centrifuge the sample at 1,500-2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[3][16]

  • Carefully aspirate the plasma supernatant using a plastic pipette and transfer it to a clean, labeled plastic tube.[12] Avoid disturbing the buffy coat and red blood cell pellet.

  • The plasma sample can be tested immediately or stored frozen at -70°C for later analysis.[12]

Protocol 2: Prothrombin Time (PT) Assay

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent, assessing the extrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma from the research subject (see Protocol 1)

  • PT reagent (containing tissue factor/thromboplastin and calcium)

  • Coagulometer or a water bath at 37°C and a stopwatch

  • Control plasma (normal and abnormal)

  • Pipettes and sterile tips

Procedure:

  • Bring the PT reagent and plasma samples to 37°C.

  • Pipette a specific volume of the plasma sample (e.g., 50 µL) into a pre-warmed cuvette.[17]

  • Incubate the plasma at 37°C for a specified time (e.g., 1-3 minutes).

  • Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the cuvette and simultaneously start the timer.[17]

  • The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. If performing manually, stop the timer as soon as a visible clot is formed.

  • Run normal and abnormal control plasmas with each batch of samples to ensure the accuracy of the results.[17]

  • The PT is reported in seconds and is often converted to an International Normalized Ratio (INR) for standardized reporting.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway, assessing the intrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma from the research subject (see Protocol 1)

  • aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer or a water bath at 37°C and a stopwatch

  • Control plasma (normal and abnormal)

  • Pipettes and sterile tips

Procedure:

  • Bring the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.

  • Pipette a specific volume of the plasma sample (e.g., 50 µL) into a pre-warmed cuvette.[18]

  • Add an equal volume of the aPTT reagent (e.g., 50 µL) to the plasma.[18]

  • Incubate the plasma-reagent mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of the contact factors.[18][19]

  • Rapidly add the pre-warmed CaCl2 solution (e.g., 50 µL) to the cuvette and simultaneously start the timer.[16][18]

  • The coagulometer will detect the formation of a fibrin clot and record the time in seconds. If performing manually, stop the timer upon the appearance of a visible clot.

  • Run normal and abnormal control plasmas with each batch of samples.

  • The aPTT is reported in seconds.

Visualizations

Sulperazone_Coagulation_Pathway This compound Cefoperazone (NMTT Side Chain) VK_Epoxide_Reductase Vitamin K Epoxide Reductase This compound->VK_Epoxide_Reductase Inhibits Intestinal_Flora Intestinal Flora This compound->Intestinal_Flora VK_Cycle Vitamin K Cycle Active_Factors Active Clotting Factors VK_Cycle->Active_Factors Activates Coagulopathy Coagulopathy (Prolonged PT/INR, Increased Bleeding Risk) VK_Cycle->Coagulopathy Reduced Activity Leads to VK_Epoxide_Reductase->VK_Cycle Drives Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->VK_Cycle Substrate for VK_Synthesis Vitamin K Synthesis Intestinal_Flora->VK_Synthesis VK_Synthesis->VK_Cycle

Caption: Mechanism of this compound-induced coagulopathy.

Coagulation_Monitoring_Workflow Start Start of this compound Administration Risk_Assessment Assess Subject for Risk Factors Start->Risk_Assessment High_Risk High Risk Subject Risk_Assessment->High_Risk ≥2 Risk Factors Low_Risk Low Risk Subject Risk_Assessment->Low_Risk <2 Risk Factors Prophylactic_VK Consider Prophylactic Vitamin K High_Risk->Prophylactic_VK Baseline_Coag Baseline Coagulation Test (PT/INR, aPTT) Low_Risk->Baseline_Coag Prophylactic_VK->Baseline_Coag Monitor_Coag Monitor Coagulation (e.g., every 3-5 days) Baseline_Coag->Monitor_Coag Abnormal_Results Abnormal Results? Monitor_Coag->Abnormal_Results Therapeutic_VK Administer Therapeutic Vitamin K Abnormal_Results->Therapeutic_VK Yes Continue_Monitoring Continue Monitoring Abnormal_Results->Continue_Monitoring No Therapeutic_VK->Monitor_Coag End End of Study Continue_Monitoring->End

Caption: Experimental workflow for coagulation monitoring.

Troubleshooting_Decision_Tree Start Prolonged PT/INR Detected Clinical_Bleeding Clinical Signs of Bleeding? Start->Clinical_Bleeding Stop_this compound Stop this compound Administer IV Vitamin K Consider FFP/PCC Clinical_Bleeding->Stop_this compound Yes Administer_VK Administer Therapeutic Vitamin K Clinical_Bleeding->Administer_VK No Yes_Bleeding Yes No_Bleeding No Increase_Monitoring Increase Frequency of PT/INR Monitoring Administer_VK->Increase_Monitoring Recheck_PT Recheck PT/INR Increase_Monitoring->Recheck_PT Resolved PT/INR Resolved? Recheck_PT->Resolved Continue_Protocol Continue Protocol with Close Monitoring Resolved->Continue_Protocol Yes Consult_Expert Re-evaluate VK Dose Assess Liver Function Consult Expert Resolved->Consult_Expert No Yes_Resolved Yes No_Resolved No

Caption: Troubleshooting decision tree for prolonged PT/INR.

References

Methods to improve Sulperazone solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for dissolving Sulperazone (a co-formulation of Cefoperazone and Sulbactam) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound is a combination drug consisting of Cefoperazone, a third-generation cephalosporin antibiotic, and Sulbactam, a β-lactamase inhibitor. For in vitro assays, such as antimicrobial susceptibility testing (AST) or mechanism-of-action studies, the drug must be fully dissolved in the assay medium to ensure accurate and reproducible results. Poor solubility can lead to incorrect dosage, precipitation during the experiment, and unreliable data.

Q2: I have the sodium salt form of Cefoperazone and Sulbactam. Should I expect solubility issues?

A2: Generally, no. Cefoperazone sodium and Sulbactam sodium are both described as white crystalline powders that are freely or highly soluble in water.[1][2][3][4][5][6][7][8] Issues are more likely to arise from the specific buffer conditions (e.g., pH, ionic composition) of your assay rather than the intrinsic solubility of the compounds in water.

Q3: What is the optimal pH range for maintaining this compound stability in solution?

A3: Aqueous solutions of reconstituted Cefoperazone sodium typically have a pH between 4.5 and 6.5.[1][9] Sulbactam exhibits maximum stability in the pH range of 3.0 to 7.0.[10] Cefoperazone has been shown to be unstable at alkaline pH.[11] Therefore, maintaining a pH within the 4.5 to 7.0 range is recommended to ensure both solubility and stability.

Q4: Can I use DMSO to prepare a high-concentration stock solution?

A4: While water is the primary recommended solvent, Dimethyl sulfoxide (DMSO) can be used. However, it is critical to ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always perform a vehicle control experiment with the same final concentration of DMSO.

Troubleshooting Guide

Problem: My this compound powder is not dissolving or is forming a precipitate in my buffer.

This is a common issue that can often be resolved by systematically evaluating your solvent and preparation method. Follow the steps below.

Solubility Data Summary

Before attempting advanced methods, consult the known solubility of this compound's individual components.

CompoundSolventSolubilitySource
Cefoperazone Sodium WaterFreely Soluble; up to 475 mg/mL[1][2][5][9]
Water50 mg/mL[12]
MethanolSoluble[1]
EthanolSlightly Soluble[1][6]
Sulbactam Sodium WaterHighly Soluble; Freely Soluble[2][3][4][7]
Water50 mg/mL[13]
Dilute AcidsFreely Soluble[3]
Ethanol (96%)Very Slightly Soluble[3]
Troubleshooting Workflow

If you encounter solubility challenges, use the following decision tree to identify a suitable solution.

G cluster_0 cluster_1 cluster_2 start Start: this compound Powder (Cefoperazone/Sulbactam Sodium Salt) solvent Step 1: Attempt to dissolve in primary aqueous solvent (Sterile Water, PBS, or cell culture medium). start->solvent check1 Is the solution clear and free of precipitate? solvent->check1 proceed Success! Proceed to assay. check1->proceed Yes troubleshoot No. Initiate Troubleshooting. check1->troubleshoot No option1 Option A: pH Adjustment troubleshoot->option1 option2 Option B: Co-Solvent (DMSO) troubleshoot->option2 option3 Option C: Gentle Warming / Sonication troubleshoot->option3 desc1 Check pH of slurry. Adjust towards neutral (pH 6.0-7.0) with dilute NaOH or HCl. Avoid strongly alkaline conditions. option1->desc1 desc2 Prepare a concentrated stock in 100% DMSO. Dilute stock into final assay medium (keep final DMSO <0.5%). option2->desc2 desc3 Warm solution briefly to 37°C or use a bath sonicator for short intervals. Check for thermal degradation. option3->desc3

Caption: Troubleshooting workflow for this compound dissolution.

Experimental Protocols

Protocol 1: Reconstitution in Aqueous Buffer (Primary Method)

This protocol is the standard starting point for solubilizing this compound.

  • Preparation : Use sterile, deionized water, Phosphate-Buffered Saline (PBS), or your final assay medium as the solvent.

  • Calculation : Determine the mass of this compound powder required to achieve the desired stock concentration. Note that this compound is a 1:1 combination by mass of Cefoperazone and Sulbactam.[2]

  • Dissolution : Add the appropriate volume of solvent to the vial containing the this compound powder.

  • Mixing : Vortex the vial vigorously for 30-60 seconds. A clear solution should form. Reconstituted solutions typically have a pH between 4.5 and 6.5.[9]

  • Sterilization : If necessary, sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Storage : Store reconstituted aqueous solutions as recommended by the manufacturer, typically at 2-8°C for short-term use or frozen (e.g., -20°C) for longer-term storage. Protect from light.[1][5]

Protocol 2: pH-Adjusted Solubilization

Use this method if your buffer system causes the drug to precipitate due to low pH.

  • Initial Slurry : Suspend the weighed this compound powder in a slightly smaller-than-final volume of your desired buffer to create a slurry.

  • pH Monitoring : Place the slurry on a magnetic stir plate with a micro-pH probe and monitor the pH.

  • Titration : Slowly add dilute (0.1 M) NaOH dropwise to the stirring slurry. Monitor for both dissolution of the powder and the change in pH.

  • Final pH : Stop adding NaOH once the powder is fully dissolved and the pH is within a stable range for your assay (ideally between 6.0 and 7.0). Be cautious, as Cefoperazone is unstable at alkaline pH.[11]

  • Volume Adjustment : Bring the solution to its final volume with the buffer.

  • Filtration and Storage : Filter and store the solution as described in Protocol 1.

Protocol 3: Co-Solvent Method Using DMSO

This method is for creating a high-concentration stock solution when aqueous solubility limits are insufficient for your experimental design.

  • Preparation : Use 100% sterile, cell culture-grade DMSO.

  • Dissolution : Add a small volume of DMSO to the this compound powder to create a high-concentration stock (e.g., 100 mg/mL). Vortex until fully dissolved.

  • Serial Dilution : Perform serial dilutions from this high-concentration stock into your final aqueous assay buffer.

  • Final Concentration Check : Critically ensure that the final concentration of DMSO in the assay does not exceed a level that affects your cells or biological system (usually <0.5%, and always verified with a vehicle control).

  • Storage : Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

Navigating Sulperazone MIC Assay Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Sulperazone (cefoperazone-sulbactam) Minimum Inhibitory Concentration (MIC) assay results. By standardizing protocols and understanding key variables, researchers can enhance the accuracy and reproducibility of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Question 1: My this compound MIC values are consistently higher or lower than expected for my quality control (QC) strains. What are the potential causes?

Answer: Deviation in QC strain MICs is a critical indicator of assay variability. Several factors could be at play:

  • Inoculum Preparation: The density of the bacterial inoculum is a crucial factor. A higher inoculum can lead to falsely elevated MICs due to the "inoculum effect," particularly for beta-lactamase-producing organisms. Conversely, a low inoculum might yield falsely low MICs. The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL.[1][2]

  • Media Composition: The cation concentration, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) can significantly impact the activity of beta-lactam antibiotics.[3][4] Lot-to-lot variability in MHB can lead to inconsistent results. It is essential to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[4][5]

  • Incubation Conditions: Suboptimal incubation temperature or duration can affect bacterial growth rates and, consequently, MIC values. The standard incubation condition is 35°C ± 2°C for 16-20 hours for most aerobic bacteria.[6]

  • This compound Preparation and Storage: Improper preparation or storage of this compound stock solutions can lead to degradation of the active components, resulting in inaccurate MIC values. Stock solutions should be prepared fresh or stored at appropriate temperatures for a validated period.

Question 2: I am observing significant variability in MIC results between experimental repeats. How can I improve reproducibility?

Answer: Inter-assay variability can be frustrating. To improve reproducibility, consider the following:

  • Standardize Everything: Strict adherence to a detailed, written protocol is paramount. This includes all steps from media preparation and QC testing to result interpretation.

  • Consistent Inoculum: Use a spectrophotometer or a McFarland standard to ensure your inoculum density is consistent for every experiment.

  • Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly to minimize volume errors during serial dilutions of this compound and bacterial inoculation.

  • Homogeneous Suspension: Ensure the bacterial suspension is well-mixed before inoculation to avoid clumps, which can lead to uneven growth.

  • Reading Method: Use a consistent method for reading MIC endpoints. If reading manually, ensure the same individual reads the results under the same lighting conditions. Automated readers can improve consistency but should be properly calibrated.

Question 3: My MIC results for clinical isolates are showing unexpected resistance to this compound. What could be the underlying mechanisms?

Answer: Unexpected resistance can be due to a variety of factors, including the presence of specific resistance mechanisms in the isolates.

  • Beta-Lactamase Production: The primary mechanism of resistance to cefoperazone is the production of beta-lactamase enzymes. While sulbactam is a beta-lactamase inhibitor, some bacteria may produce enzymes that are not effectively inhibited by sulbactam or may overproduce these enzymes.

  • Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of cefoperazone, can reduce the drug's binding affinity and lead to resistance.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.

  • Porin Channel Mutations: Changes in the outer membrane porin channels can restrict the entry of this compound into the bacterial cell, contributing to resistance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ratio of Cefoperazone to Sulbactam for MIC testing?

A1: For dilution-based MIC testing (broth or agar), a 2:1 ratio of cefoperazone to sulbactam is recommended.[7] However, some studies have shown that a 1:1 ratio may have greater in vitro activity against certain multidrug-resistant organisms.[1][2]

Q2: What are the CLSI-recommended quality control strains for this compound MIC testing?

  • Escherichia coli ATCC® 25922

  • Staphylococcus aureus ATCC® 25923[8] To monitor the sulbactam component, Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498 and for anaerobic testing, Bacteroides thetaiotaomicron ATCC® 29741 are recommended.[7]

Q3: How does inoculum size affect this compound MIC values?

A3: A higher inoculum size generally leads to higher MIC values, a phenomenon known as the inoculum effect. This is particularly pronounced for beta-lactamase-producing bacteria. For example, for some ESBL-producing E. coli, increasing the inoculum from a standard 5 x 10^5 CFU/mL to a high 5 x 10^7 CFU/mL can significantly decrease the susceptibility rate.[1][2]

Q4: Can I use an automated system to read my this compound MIC assays?

A4: Yes, automated systems can be used and may improve the consistency of MIC reading. However, it is crucial to validate the automated system against manual reading to ensure concordance. Regular calibration and maintenance of the automated reader are also essential.

Data Presentation

Table 1: Impact of Cefoperazone:Sulbactam Ratio on MIC (μg/mL) against Multidrug-Resistant Organisms

OrganismRatio 2:1 (MIC50 / MIC90)Ratio 1:1 (MIC50 / MIC90)
ESBL-producing E. coli8 / >644 / 32
ESBL-producing K. pneumoniae16 / >648 / >64
Carbapenem-resistant A. baumannii32 / 6416 / 64
Carbapenem-resistant P. aeruginosa>64 / >64>64 / >64

Data adapted from a study on multidrug-resistant organisms.[1][2] MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates were inhibited, respectively.

Table 2: Effect of Inoculum Size on this compound Susceptibility Rates (%)

OrganismCefoperazone:Sulbactam RatioNormal Inoculum (5x10^5 CFU/mL)High Inoculum (5x10^7 CFU/mL)
ESBL-producing E. coli2:190.960.6
1:197.087.9
ESBL-producing K. pneumoniae2:163.642.4
1:175.851.5

Data adapted from a study on the inoculum effect.[1][2][9]

Experimental Protocols

CLSI-Based Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[5][6][10][11][12][13][14][15]

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[4] Perform quality control on each new lot of media.

  • This compound Stock Solution: Prepare a stock solution of this compound (cefoperazone and sulbactam in a 2:1 ratio) in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration. Sterilize by filtration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by using an automated plate reader.

Visualizations

Sulperazone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 This compound PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to BetaLactamase β-Lactamase Enzyme Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates Cefoperazone->PBP Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits

Caption: Mechanism of action of this compound.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results CheckQC Review QC Strain MICs Start->CheckQC QC_InRange QC In Range? CheckQC->QC_InRange Yes QC_OutOfRange QC Out of Range? CheckQC->QC_OutOfRange No ConsiderResistance Investigate Resistance Mechanisms QC_InRange->ConsiderResistance CheckInoculum Verify Inoculum Density (0.5 McFarland) QC_OutOfRange->CheckInoculum CheckMedia Confirm Cation-Adjusted Mueller-Hinton Broth CheckInoculum->CheckMedia CheckIncubation Validate Incubation (35°C, 16-20h) CheckMedia->CheckIncubation CheckDrug Assess this compound Stock Preparation/Storage CheckIncubation->CheckDrug ReviewProtocol Review and Standardize Entire Protocol CheckDrug->ReviewProtocol End Consistent MICs ReviewProtocol->End ConsiderResistance->End

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

References

Potential interactions of Sulperazone with other lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential interactions, stability, and compatibility of Sulperazone (cefoperazone/sulbactam) with common laboratory reagents and materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary known chemical incompatibilities of this compound?

A1: this compound has several known incompatibilities. Solutions of this compound and aminoglycosides should not be directly mixed due to physical incompatibility[1]. Additionally, a reaction characterized by flushing, sweating, headache, and tachycardia has been reported when alcohol (ethanol) is ingested during or up to five days after cefoperazone administration; therefore, solutions containing ethanol should be avoided[1][2].

Q2: Can I reconstitute this compound in Lactated Ringer's Solution?

A2: Direct initial reconstitution with Lactated Ringer's Solution should be avoided as these mixtures are incompatible[1]. However, a compatible mixture can be achieved through a two-step dilution process: first, reconstitute the this compound in Water for Injection, and then further dilute this solution with Lactated Ringer's Solution[1][2]. A similar two-step process is required for mixtures with 2% lidocaine HCl[2].

Q3: How does this compound interact with laboratory diagnostic tests?

A3: this compound can cause a false-positive reaction for glucose in urine when using Benedict's or Fehling's solution[1][2]. This is an example of an in vitro or analytical interference, where a substance in the patient's sample directly interferes with the test methodology[3].

Q4: What is the stability of this compound in different solutions and temperatures?

A4: The stability of this compound is highly dependent on temperature and the solution it is in. At 4°C, both cefoperazone and sulbactam are stable for an extended period. However, at higher temperatures, particularly body temperature (37°C), sulbactam degrades much more rapidly than cefoperazone. The stability of cephalosporins, in general, is also known to be pH-dependent[4][5].

Q5: Is this compound compatible with standard plastic and glassware?

A5: While specific data on this compound's long-term compatibility with all types of labware is not detailed, general principles apply. Most common laboratory plastics like polypropylene and polyethylene, as well as borosilicate glass, are generally inert. However, for certain drugs, interactions with container materials can occur. For instance, some drugs are more stable in plastic containers than in glass, and vice-versa[6]. It is always best practice to verify compatibility for long-term storage or sensitive experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms after mixing this compound with another drug solution. Physical IncompatibilityThis is common when mixing this compound directly with aminoglycoside solutions[1]. Immediately discard the mixture. For co-administration, use sequential intravenous infusion with separate tubing, ensuring the primary tubing is thoroughly flushed between doses[1].
Unexpected color change in a colorimetric assay. Analytical InterferenceThis compound or its metabolites may be interfering with the assay's chemical reactions. Review literature for known interferences with your specific assay. Consider using an alternative analytical method, such as HPLC, which offers higher specificity[3][7].
Loss of antibacterial activity in an experiment conducted at 37°C. Temperature-Dependent DegradationSulbactam, a component of this compound, is known to be unstable at 37°C, with significant degradation occurring in less than 4 hours. Prepare solutions fresh and use them immediately for experiments conducted at physiological temperatures. For storage, keep solutions at 4°C.
Urine glucose test gives a positive result in a non-diabetic subject. Drug-Laboratory Test InteractionCefoperazone can cause false-positive results with copper reduction methods for urinary glucose detection (Benedict's or Fehling's solution)[1][2]. Use a glucose-specific test, such as one based on the glucose oxidase method, to avoid this interference.

Data Summary Tables

Table 1: Stability of this compound (Cefoperazone 1 g/L and Sulbactam 500 mg/L) in Peritoneal Dialysis (PD) Solutions

TemperatureComponentStability (Retention of >90% Initial Concentration)Source
4°CCefoperazone & Sulbactam≥ 120 hours
25°C - 30°C (Room Temp)Cefoperazone≥ 24 hours
25°C - 30°C (Room Temp)Sulbactam< 24 hours
37°C (Body Temp)Cefoperazone< 24 hours
37°C (Body Temp)Sulbactam< 4 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is based on the methodology used to determine the stability of cefoperazone and sulbactam in solutions.

  • System: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: A β-cyclodextrin (β-CD) stationary phase column can be used for the simultaneous determination of cefoperazone and sulbactam.

  • Mobile Phase: A mixture of methanol and a buffer solution, such as 5 mM tetraethylammonium acetate (TEAA), can be effective. An example ratio is 35:65 (v/v) at a pH of 4.5[8].

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired laboratory reagent or buffer.

    • Incubate the solutions under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

    • At specified time points, withdraw aliquots of the sample.

    • Dilute the samples appropriately with the mobile phase or a suitable diluent.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the elution of cefoperazone and sulbactam using a UV detector (e.g., at 280 nm)[8].

    • Calculate the concentration of each component at each time point by comparing the peak areas to a standard curve.

    • Determine stability by calculating the percentage of the initial concentration remaining over time.

Visual Guides

G Workflow for Co-Administration of this compound and Aminoglycosides start Combination Therapy Required incompatible Direct Mixing Prohibited: Physical Incompatibility start->incompatible procedure Use Sequential Intermittent Intravenous Infusion incompatible->procedure Solution separate_tubing Use Separate Secondary IV Tubing for Each Drug procedure->separate_tubing flush Adequately Irrigate Primary IV Tubing Between Doses separate_tubing->flush timing Administer Doses as Far Apart in Time as Possible flush->timing end_proc Procedure Complete timing->end_proc

Caption: Workflow for handling this compound and aminoglycoside incompatibility.

G Troubleshooting Unexpected Laboratory Results start Unexpected Lab Result with this compound Use check_interaction Is there a known interaction with this specific test? start->check_interaction known_interaction Yes: False positive for urine glucose (copper reduction) check_interaction->known_interaction Yes unknown_interaction No / Unknown check_interaction->unknown_interaction No solution_known Use an alternative method (e.g., glucose oxidase test) known_interaction->solution_known check_in_vitro Could it be an in vitro (analytical) interference? unknown_interaction->check_in_vitro end_proc Resolution solution_known->end_proc in_vitro_yes Yes: Drug is likely interfering with assay chemistry check_in_vitro->in_vitro_yes Likely in_vitro_no No: Consider an in vivo (physiological) effect check_in_vitro->in_vitro_no Unlikely solution_in_vitro Consult literature for assay- specific interferences or use a different method (e.g., HPLC) in_vitro_yes->solution_in_vitro in_vitro_no->end_proc solution_in_vitro->end_proc

Caption: Decision tree for troubleshooting unexpected lab results.

G Factors Affecting this compound Stability sub_this compound This compound (Cefoperazone + Sulbactam) Stability sub_temp Temperature sub_this compound->sub_temp sub_ph pH of Solution sub_this compound->sub_ph sub_reagent Reagent / Solvent sub_this compound->sub_reagent sub_temp_high Higher Temp (37°C) Reduces Stability, especially for Sulbactam sub_temp->sub_temp_high sub_temp_low Low Temp (4°C) Increases Stability sub_temp->sub_temp_low sub_ph_extreme Extreme pH values can catalyze hydrolysis sub_ph->sub_ph_extreme sub_ph_optimal Optimal pH range maximizes stability sub_ph->sub_ph_optimal sub_reagent_incompatible Incompatible Reagents (e.g., Aminoglycosides, Ethanol, Lactated Ringer's) sub_reagent->sub_reagent_incompatible

Caption: Key factors influencing the chemical stability of this compound.

References

Validation & Comparative

A Comparative Analysis of In Vitro Efficacy: Sulperazone vs. Piperacillin-Tazobactam Against Multidrug-Resistant Organisms (MDROs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant organisms (MDROs) necessitates a continuous evaluation of the efficacy of our antimicrobial arsenal. This guide provides a detailed comparison of the in vitro activity of two prominent beta-lactam/beta-lactamase inhibitor combinations: Sulperazone (cefoperazone-sulbactam) and Piperacillin-Tazobactam. The following data, compiled from recent studies, offers insights into their performance against a range of clinically significant MDROs.

Comparative In Vitro Susceptibility Data

The following tables summarize the susceptibility of various MDROs to this compound and Piperacillin-Tazobactam, providing a quantitative basis for comparison.

Table 1: Susceptibility Rates of Gram-Negative Bacilli

OrganismThis compound (Cefoperazone-Sulbactam) Susceptibility (%)Piperacillin-Tazobactam Susceptibility (%)Study Population/Region
Pseudomonas aeruginosa70%75%Clinical isolates from a tertiary care hospital[1][2][3]
Pseudomonas aeruginosa57.4%58.4%Isolates from cancer patients[4]
Enterobacteriaceae67%59%Clinical isolates from a tertiary care hospital
Enterobacteriaceae67.9%45.4%Isolates from cancer patients[4]
Non-fermenters33%41%Clinical isolates from a tertiary care hospital
Acinetobacter baumannii76.7%Not ReportedBlood culture isolates[5]
ESBL-producing E. coli≥90%Not ReportedClinical isolates[6]
ESBL-producing K. pneumoniae≥90%Not ReportedClinical isolates[6]
Carbapenem-resistant A. baumannii68%Not ReportedClinical isolates[7]

Table 2: Comparative Efficacy in Specific Patient Populations

ConditionThis compound (Cefoperazone-Sulbactam) Clinical Cure Rate (%)Piperacillin-Tazobactam Clinical Cure Rate (%)Notes
Hospital-Acquired Pneumonia (HAP) / Ventilator-Associated Pneumonia (VAP)80.9%80.1%No significant difference observed[6][8][9]
Severe Community-Acquired Pneumonia (SCAP)84.2%80.3%No significant difference observed[7]

The Impact of Component Ratios on Efficacy

Research indicates that the ratio of cefoperazone to sulbactam can significantly influence the in vitro activity of this compound against MDROs. Studies have shown that a 1:1 or 1:2 ratio of cefoperazone to sulbactam may exhibit greater efficacy against certain MDROs, including carbapenem-resistant Acinetobacter baumannii and ESBL-producing Klebsiella pneumoniae, compared to the 2:1 ratio.[10][11] This suggests that formulations with a higher proportion of sulbactam could be more effective in combating resistance mechanisms.[10]

Experimental Methodologies

The data presented in this guide is predominantly derived from studies employing standardized in vitro susceptibility testing methods. The most commonly cited protocols are outlined below.

Kirby-Bauer Disk Diffusion Method

This method, a cornerstone of antimicrobial susceptibility testing, was utilized in several of the cited studies to determine the susceptibility of bacterial isolates.[1][2][3]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth medium.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Commercially prepared paper disks impregnated with a specific concentration of the antimicrobial agent (e.g., cefoperazone 75µ g/sulbactam 30µg and piperacillin 100µ g/tazobactam 10µg) are aseptically applied to the surface of the inoculated agar.[1][2]

  • Incubation: The plates are incubated under specific conditions (typically 35-37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The measured zone diameters are interpreted as "susceptible," "intermediate," or "resistant" according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Broth Microdilution (Minimum Inhibitory Concentration - MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol:

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

  • Interpretation: The MIC values are interpreted based on CLSI breakpoints to classify the isolate as susceptible, intermediate, or resistant.

Workflow for In Vitro Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two antimicrobial agents against MDROs.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Conclusion A Isolate and Identify MDROs from Clinical Samples B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) A->B D Perform Kirby-Bauer Disk Diffusion B->D E Perform Broth Microdilution (MIC Determination) B->E C Prepare Antimicrobial Agents (this compound & Piperacillin-Tazobactam) C->D C->E F Measure Zones of Inhibition (mm) D->F G Determine MIC Values (µg/mL) E->G H Interpret Results using CLSI Breakpoints F->H G->H I Compare Susceptibility Rates (%) and MIC50/MIC90 H->I J Statistical Analysis I->J K Comparative Efficacy Report J->K

Caption: Workflow for comparing in vitro antimicrobial efficacy.

Conclusion

The available in vitro data suggests that both this compound and Piperacillin-Tazobactam remain important agents in the fight against MDROs. While Piperacillin-Tazobactam showed a slight edge in susceptibility against Pseudomonas aeruginosa in some studies, this compound demonstrated robust activity against a broad range of Gram-negative bacteria, including highly resistant strains like Acinetobacter baumannii and ESBL-producing Enterobacteriaceae.[1][2][3][4][5][6]

Notably, the efficacy of this compound can be further optimized by adjusting the cefoperazone-to-sulbactam ratio, highlighting a potential avenue for future drug development and clinical application.[10][11] For researchers and drug development professionals, these findings underscore the importance of continuous surveillance of antimicrobial resistance patterns and the exploration of novel formulations to enhance the durability of our existing antibiotic armamentarium. The choice between these agents for empirical therapy should be guided by local antibiograms and the specific clinical context.

References

Sulperazone's Stand Against Carbapenem-Resistant Acinetobacter baumannii: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Acinetobacter baumannii (CRAB) presents a formidable challenge in clinical settings, necessitating a critical evaluation of available therapeutic options. This guide provides an objective comparison of the in vitro activity of Sulperazone (a combination of cefoperazone and sulbactam) against CRAB, benchmarked against other relevant antibiotics. The data presented is a synthesis of findings from multiple studies, intended to inform research and development efforts in the pursuit of effective treatments for infections caused by this multidrug-resistant pathogen.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against clinical isolates of carbapenem-resistant A. baumannii. These values are crucial for assessing the potential efficacy of these agents.

Table 1: Comparative In Vitro Activity of this compound (Cefoperazone/Sulbactam) Against Carbapenem-Resistant A. baumannii (CRAB)

AntibioticCefoperazone/Sulbactam RatioMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Cefoperazone->64>64>640.0%[1]
Cefoperazone/Sulbactam1:14->64163280.0%[1]
Cefoperazone/Sulbactam2:18->6432>6440.0%[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Comparator Antibiotics Against Carbapenem-Resistant A. baumannii (CRAB)

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Meropenem>16≥32[2]>64[3]
Colistin0.5 - 128[4]0.25 - 1[5][6]1 - 2[5][6]
Tigecycline1 - 16[5]2 - 4[5][7][8]4 - 8[5][7][8]

Synergistic Activity of this compound Combinations

Studies have explored the potential for this compound to act synergistically with other antibiotics, which could enhance their collective efficacy against CRAB. The checkerboard method is commonly employed to assess these interactions, with the Fractional Inhibitory Concentration (FIC) index used to quantify the degree of synergy.

Table 3: Synergistic Effects of Cefoperazone/Sulbactam in Combination with Other Antibiotics against CRAB

CombinationSynergy (%)Additive/Indifference (%)Antagonism (%)
Cefoperazone/Sulbactam + Polymyxin E97.0[9]-0[9]
Cefoperazone/Sulbactam + Meropenem93.0[9]-0[9]
Cefoperazone/Sulbactam + Tigecycline4.0[9]49.0 (Additive)[9]0[9]
Cefoperazone/Sulbactam + Amikacin13.0[9]75.0 (Additive)[9]0[9]
Cefoperazone/Sulbactam + Levofloxacin13.0[9]68.0 (Additive)[9]0[9]
Cefoperazone/Sulbactam + Rifampicin13.0[9]65.0 (Additive)[9]0[9]

Synergy is typically defined as an FIC index of ≤ 0.5. Additive/Indifference is defined as an FIC index of > 0.5 to 4. Antagonism is defined as an FIC index of > 4.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[10][11][12][13]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For this compound, dilutions are typically prepared based on the cefoperazone component.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A bacterial suspension is prepared to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Antibiotic Exposure: Antibiotics are added to the bacterial suspensions at predetermined concentrations, often at multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each suspension, serially diluted, and plated on appropriate agar plates.

  • Quantification: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a two-dimensional dilution method to assess the interaction between two antibiotics.[9]

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the broth microdilution method.

  • Incubation and Reading: The plates are incubated and read in the same manner as for MIC determination.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FIC index is reported.

Mechanisms of Action and Resistance

Understanding the underlying molecular mechanisms is crucial for interpreting the experimental data and for the rational design of new therapeutic strategies.

This compound's Mechanism of Action

Cefoperazone, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam is a β-lactamase inhibitor that protects cefoperazone from degradation by many bacterial β-lactamases. Importantly, sulbactam itself possesses intrinsic antibacterial activity against A. baumannii by binding to and inhibiting PBP1 and PBP3.

This compound's Dual Mechanism of Action cluster_this compound This compound cluster_Acinetobacter Acinetobacter baumannii Cell Cefoperazone Cefoperazone PBPs Penicillin-Binding Proteins (PBP1, PBP3) Cefoperazone->PBPs Inhibits Sulbactam Sulbactam Sulbactam->PBPs Inhibits Beta-Lactamases Beta-Lactamases Sulbactam->Beta-Lactamases Inhibits Cell Wall Synthesis Cell Wall Synthesis Bacterial Viability Bacterial Viability Cell Wall Synthesis->Bacterial Viability PBPs->Cell Wall Synthesis Essential for Beta-Lactamases->Cefoperazone Degrades Key Carbapenem Resistance Pathway in A. baumannii ISAba1 ISAba1 (Insertion Sequence) blaOXA blaOXA Gene (e.g., OXA-23, OXA-51) ISAba1->blaOXA Provides Promoter (Upregulates Transcription) OXA Enzyme OXA Carbapenemase blaOXA->OXA Enzyme Encodes Hydrolysis Hydrolysis OXA Enzyme->Hydrolysis Carbapenems Carbapenems Carbapenems->Hydrolysis Inactive Carbapenem Inactive Carbapenem Hydrolysis->Inactive Carbapenem Experimental Workflow for Antibiotic Efficacy Testing Isolate Collection Collect CRAB Clinical Isolates MIC_Testing Broth Microdilution (Determine MICs) Isolate Collection->MIC_Testing Time_Kill Time-Kill Assays (Assess Bactericidal Activity) MIC_Testing->Time_Kill Checkerboard Checkerboard Assays (Evaluate Synergy) MIC_Testing->Checkerboard Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis Checkerboard->Data_Analysis

References

In Vitro Showdown: Cefoperazone-Sulbactam Outshines Cefoperazone Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies demonstrates the superior efficacy of the Cefoperazone-Sulbactam combination compared to Cefoperazone alone, particularly against challenging multidrug-resistant pathogens. The addition of Sulbactam, a β-lactamase inhibitor, demonstrably restores and enhances Cefoperazone's antibacterial activity against bacteria that have developed resistance via β-lactamase production.

This guide synthesizes data from multiple in vitro studies to provide a clear comparison for researchers, scientists, and drug development professionals. The evidence underscores the synergistic relationship between Cefoperazone and Sulbactam, offering a potent solution in the face of growing antibiotic resistance.

Superior Antibacterial Activity of Cefoperazone-Sulbactam

The combination of Cefoperazone with Sulbactam consistently demonstrates greater in vitro activity against a wide range of bacterial isolates compared to Cefoperazone by itself. This enhanced effect is most pronounced against organisms that produce β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics like Cefoperazone. Sulbactam irreversibly binds to and inactivates these enzymes, effectively shielding Cefoperazone from degradation and allowing it to exert its antibacterial action.[1]

This synergistic activity is particularly crucial in treating infections caused by multidrug-resistant organisms (MDROs). For instance, Cefoperazone-Sulbactam has shown continued in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as carbapenem-resistant Acinetobacter baumannii.[2][3]

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various in vitro studies, highlighting the enhanced potency of the Cefoperazone-Sulbactam combination. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antibacterial activity.

Table 1: In Vitro Activity against Carbapenem-Resistant Acinetobacter baumannii

Antibiotic AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Cefoperazone---0.0%[4][5]
Cefoperazone-Sulbactam (1:1)---80.0%[4][5]
Cefoperazone-Sulbactam (2:1)---40.0%[4][5]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity against Carbapenem-Resistant Pseudomonas aeruginosa

Antibiotic AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
CefoperazoneSimilar to combination[4][5]Similar to combination[4][5]Similar to combination[4][5]23.8%[4][5]
Cefoperazone-Sulbactam (1:1)Similar to Cefoperazone alone[4][5]Similar to Cefoperazone alone[4][5]Similar to Cefoperazone alone[4][5]28.6%[4][5]
Cefoperazone-Sulbactam (2:1)Similar to Cefoperazone alone[4][5]Similar to Cefoperazone alone[4][5]Similar to Cefoperazone alone[4][5]33.3%[4][5]

The data clearly shows that for carbapenem-resistant A. baumannii, the addition of Sulbactam dramatically reduces the MIC values and increases the susceptibility rate.[4][5] In contrast, for carbapenem-resistant P. aeruginosa, the benefit of adding Sulbactam is less pronounced, suggesting different primary resistance mechanisms in the tested strains.[4][5]

Mechanism of Synergistic Action

The enhanced efficacy of the Cefoperazone-Sulbactam combination is rooted in its synergistic mechanism of action. Cefoperazone, a third-generation cephalosporin, inhibits bacterial cell wall synthesis. However, many bacteria have developed resistance by producing β-lactamase enzymes that inactivate Cefoperazone. Sulbactam, a β-lactamase inhibitor, protects Cefoperazone from this enzymatic degradation.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-lactamase Cefoperazone Cefoperazone BetaLactamase->Cefoperazone Inactivates Cefoperazone->PBP Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits

Caption: Mechanism of Cefoperazone-Sulbactam synergy.

Experimental Protocols

The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Antimicrobial Dilution: A series of twofold dilutions of Cefoperazone and Cefoperazone-Sulbactam are prepared in a multi-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Antimicrobial Addition: Cefoperazone or Cefoperazone-Sulbactam is added to the bacterial culture at a specified concentration (e.g., 2x or 4x the MIC).

  • Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted to generate a time-kill curve. Excellent bactericidal activity is often defined as a ≥3-log₁₀ decrease in CFU/mL.[6]

Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Plates with Bacteria PrepInoculum->Inoculate PrepPlates Prepare Microtiter Plates with Serial Drug Dilutions PrepPlates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read and Record MIC Values Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The in vitro data strongly supports the use of Cefoperazone-Sulbactam over Cefoperazone alone, especially in clinical settings with a high prevalence of β-lactamase-producing pathogens. The addition of Sulbactam effectively counters a key bacterial resistance mechanism, leading to a significant improvement in antibacterial potency against many clinically important bacteria. This combination represents a valuable therapeutic option in the ongoing effort to combat antimicrobial resistance.

References

Synergistic In Vitro Activity of Sulperazone with Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulperazone, a fixed-dose combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antibiotic against a wide range of bacteria. However, the emergence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance clinical efficacy. This guide provides a comparative analysis of the in vitro synergistic activity of this compound when combined with aminoglycoside antibiotics, a class of potent bactericidal agents. The primary rationale for this combination is the potential for synergy, where the combined effect of the two drugs is greater than the sum of their individual effects. This guide is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and mechanistic insights.

Mechanism of Synergistic Action

The synergistic relationship between β-lactam antibiotics like cefoperazone and aminoglycosides is well-documented. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall. This disruption is believed to facilitate the intracellular uptake of aminoglycosides, which in turn inhibit protein synthesis by binding to the 30S ribosomal subunit. This dual-pronged attack on essential bacterial processes often results in enhanced bactericidal activity.

G cluster_0 Bacterial Cell This compound This compound (Cefoperazone/Sulbactam) cell_wall Bacterial Cell Wall This compound->cell_wall Inhibits Synthesis aminoglycoside Aminoglycoside cell_wall->aminoglycoside Increased Permeability Facilitates Entry cell_death Bacterial Cell Death cell_wall->cell_death Weakens cell, contributes to ribosome 30S Ribosome aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits protein_synthesis->cell_death Leads to

Caption: Proposed mechanism of synergy between this compound and aminoglycosides.

Experimental Protocols for In Vitro Synergy Testing

The synergistic potential of antibiotic combinations is primarily evaluated using two established in vitro methods: the checkerboard microdilution assay and the time-kill assay.

Checkerboard Method

The checkerboard assay is a widely used technique to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Detailed Protocol:

  • Preparation of Antibiotics: Stock solutions of this compound and the aminoglycoside are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared where this compound concentrations are serially diluted along the y-axis, and the aminoglycoside concentrations are serially diluted along the x-axis. This creates a matrix of various concentration combinations.[1][2]

  • Inoculum Preparation: The bacterial isolate to be tested is cultured, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[1]

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each combination that shows growth inhibition using the following formula:

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]

Interpretation of FIC Index: [3]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

G start Start prep_abx Prepare Serial Dilutions of this compound & Aminoglycoside start->prep_abx setup_plate Dispense Drug Combinations into 96-Well Plate prep_abx->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Individual and Combined Drugs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy testing method.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal activity of antibiotic combinations over time.

Detailed Protocol:

  • Preparation: Test tubes containing CAMHB with single antibiotics at sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) and their combinations are prepared. A growth control tube without any antibiotic is also included.

  • Inoculation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each tube.

  • Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Viable bacterial counts are determined for each sample by serial dilution and plating.

  • Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and the combination.

Interpretation of Time-Kill Assay:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Indifference: A < 2-log10 change (increase or decrease) in CFU/mL between the combination and its most active agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active agent.

Comparative In Vitro Activity Data

The following tables summarize the available in vitro data for this compound alone and in combination with various aminoglycosides against key Gram-negative pathogens.

Table 1: In Vitro Activity of this compound Against Gram-Negative Isolates
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Escherichia coli2040.51697%
Klebsiella pneumoniae2050.53280%
Pseudomonas aeruginosa19483283%
Acinetobacter spp.20486446%

Data compiled from a study on Gram-negative pathogens from blood stream infections.

Table 2: Synergistic Activity of Cefoperazone/Sulbactam with Aminoglycosides (Checkerboard Method)
OrganismAminoglycosideNo. of Strains TestedSynergy Rate (%) (FIC Index ≤ 0.5)Additive/Indifference Rate (%)Antagonism Rate (%)
Pseudomonas aeruginosaGentamicin3136.4%Not specifiedNot specified
Pseudomonas aeruginosaAmikacin3135.3%Not specifiedNot specified
Pseudomonas aeruginosaTobramycin50769% (Judged by lowering of MIC)Not specifiedNot specified

Data is compiled from multiple sources. The study with tobramycin defined synergy as a lowering of the MIC, not strictly by the FIC index ≤ 0.5.[4]

Note on Data Interpretation: Direct comparison between studies is challenging due to variations in methodology and reporting. However, the available data consistently indicates a synergistic or favorable interaction between this compound and aminoglycosides against Pseudomonas aeruginosa. For instance, one study found that for P. aeruginosa isolates with a cefoperazone MIC of ≤ 6.2 µg/mL, the addition of tobramycin resulted in a lowering of the MIC in 69% of cases, indicating a synergistic effect.[4] Another study reported synergy rates of 36.4% and 35.3% for combinations with gentamicin and amikacin, respectively, against P. aeruginosa.

Conclusion

The in vitro data strongly supports the synergistic potential of combining this compound with aminoglycosides, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. The primary mechanism involves the disruption of the bacterial cell wall by cefoperazone, which enhances the intracellular penetration of the aminoglycoside. Standardized experimental protocols such as the checkerboard and time-kill assays are essential for quantifying this synergy. While the available quantitative data is not exhaustive for all aminoglycosides, the consistent trend of synergy suggests that such combinations are a promising strategy for empirical and targeted therapy against multidrug-resistant bacteria. Further research with standardized methodologies is warranted to fully elucidate the comparative synergistic potential of this compound with a broader range of aminoglycosides against a wider variety of clinical isolates.

References

The Symbiotic Relationship of Lab Bench and Bedside: Correlating Sulperazone's In Vitro Potency with In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ultimate measure of an antibiotic's utility lies in its ability to translate laboratory efficacy into tangible clinical success. This guide provides a comprehensive comparison of the in vitro susceptibility of various pathogens to Sulperazone (cefoperazone-sulbactam) with its corresponding in vivo outcomes in clinical and preclinical settings. By presenting key experimental data and detailed methodologies, we aim to illuminate the critical relationship between microbial sensitivity in the lab and patient recovery in the clinic.

This compound, a combination of a third-generation cephalosporin and a β-lactamase inhibitor, demonstrates broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria. Its in vitro potency, typically measured by the Minimum Inhibitory Concentration (MIC), is a crucial first step in predicting its clinical utility. However, the complex interplay of pharmacokinetics, pharmacodynamics, and host factors ultimately determines its effectiveness in a living system. This guide delves into this relationship, offering a data-driven perspective on where this compound excels and how its performance is evaluated.

In Vitro Susceptibility: A Quantitative Look at this compound's Potency

The in vitro activity of this compound against a range of clinically relevant Gram-negative bacteria is summarized below. The data, compiled from multiple studies, highlights the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

PathogenThis compound MIC50 (mg/L)This compound MIC90 (mg/L)
Escherichia coli0.516
Klebsiella pneumoniae0.532
Pseudomonas aeruginosa832
Acinetobacter spp.864

Note: MIC values can vary based on the testing methodology and geographical location of the isolates.

In Vivo Efficacy: Translating Laboratory Data to Clinical Outcomes

The clinical and bacteriological success of this compound in treating various infections is a testament to its in vivo efficacy. The following table summarizes key outcomes from clinical trials and retrospective studies.

Infection TypeClinical Cure Rate (%)Bacteriological Eradication Rate (%)Key Considerations
Intra-abdominal Infections87.7Higher than comparators[1]Effective and safe for treating intra-abdominal infections.[1]
Hospital-Acquired/Ventilator-Associated Pneumonia80.9Not specifiedComparable efficacy to piperacillin-tazobactam.[2]
Bacteremia (E. coli)91.9 (overall clinical success)Not specifiedFavorable outcomes with MICs ≤ 16 mg/L; higher mortality risk with MICs ≥ 64 mg/L.[3][4][5]
Infections in Hematologic Disease Patients52.6 (excellent + good)66.7 (Gram-negative), 50.0 (Gram-positive)An effective option for severe infections in this patient population.[6]
Surgical Site Infections94.55 (overall efficacy)Not specifiedSignificantly higher therapeutic success compared to Cefuroxime.[7]

The Crucial Correlation: When In Vitro Susceptibility Predicts In Vivo Success

A pivotal aspect of antibiotic stewardship and clinical decision-making is understanding the correlation between MIC values and patient outcomes. Studies have specifically investigated this relationship for this compound, particularly in cases of E. coli bacteremia. A multicenter retrospective study found that patients with E. coli bacteremia treated with this compound had favorable outcomes when the MIC of the isolates was ≤ 16 mg/L.[3][4][5] Conversely, a high risk of mortality was associated with MICs ≥ 64 mg/L.[3][4][5] This underscores the importance of accurate susceptibility testing in guiding therapeutic choices.

Experimental Protocols: The Foundation of Reliable Data

The data presented in this guide is built upon standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited.

In Vitro Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Following CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antimicrobial Preparation: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: 96-well microtiter plates containing the diluted antimicrobial agent are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Kirby-Bauer Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

  • Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a standardized amount of this compound is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Interpretation: The diameter of the zone of no bacterial growth around the disk is measured and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.

In Vivo Efficacy Evaluation

1. Murine Pneumonia Model for Antibiotic Efficacy Testing

This animal model is used to evaluate the in vivo efficacy of antibiotics in treating bacterial pneumonia.

  • Induction of Immunosuppression (Optional): Mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide to mimic conditions in immunocompromised patients.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., Klebsiella pneumoniae).

  • Treatment: At a predetermined time post-infection, mice are treated with this compound or a comparator agent, typically administered subcutaneously or intraperitoneally. Dosing regimens can be varied to simulate human pharmacokinetics.

  • Outcome Assessment: At various time points, mice are euthanized, and their lungs are harvested. Bacterial load is quantified by homogenizing the lungs and plating serial dilutions on appropriate agar. Survival rates can also be monitored over a set period.

2. Retrospective Clinical Study Design for Evaluating Antibiotic Efficacy

This observational study design is used to assess the effectiveness of an antibiotic in a real-world clinical setting.

  • Patient Population: A cohort of patients with a specific infection (e.g., bacteremia) who were treated with this compound is identified from hospital records.

  • Data Collection: Detailed clinical data is retrospectively collected from patient charts, including demographics, comorbidities, site of infection, causative pathogen and its susceptibility profile (MIC), antibiotic dosage and duration, and clinical outcomes (e.g., clinical cure, microbiological eradication, mortality).

  • Analysis: Statistical analyses are performed to identify associations between variables, such as the correlation between this compound MIC and patient mortality, while controlling for potential confounding factors.

Visualizing the Workflow and Relationships

To further clarify the experimental processes and the logical connections between in vitro and in vivo data, the following diagrams are provided.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_testing Testing cluster_results Results Bacterial Isolate Bacterial Isolate Standardized Inoculum Standardized Inoculum Bacterial Isolate->Standardized Inoculum Broth Microdilution Broth Microdilution Standardized Inoculum->Broth Microdilution Disk Diffusion Disk Diffusion Standardized Inoculum->Disk Diffusion This compound Dilutions This compound Dilutions This compound Dilutions->Broth Microdilution MIC Value MIC Value Broth Microdilution->MIC Value Zone of Inhibition Zone of Inhibition Disk Diffusion->Zone of Inhibition Susceptibility Category Susceptibility Category MIC Value->Susceptibility Category Zone of Inhibition->Susceptibility Category

In Vitro Susceptibility Testing Workflow

In_Vivo_Correlation In_Vitro_MIC In Vitro MIC Value In_Vivo_Outcome In Vivo Clinical Outcome In_Vitro_MIC->In_Vivo_Outcome Predicts PK_PD_Factors Pharmacokinetics/ Pharmacodynamics PK_PD_Factors->In_Vivo_Outcome Influences Host_Factors Host Factors (e.g., Immune Status) Host_Factors->In_Vivo_Outcome Influences Treatment_Regimen Treatment Regimen (Dose, Duration) Treatment_Regimen->In_Vivo_Outcome Influences

Factors Influencing In Vivo Outcomes

This guide demonstrates that while in vitro susceptibility data for this compound provides a strong foundation for predicting its efficacy, the ultimate clinical success is a multifactorial equation. A comprehensive understanding of both laboratory and clinical data is paramount for the judicious and effective use of this important antimicrobial agent in the ongoing battle against bacterial infections.

References

Comparison of different ratios of Cefoperazone to Sulbactam in research

Author: BenchChem Technical Support Team. Date: December 2025

The combination of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor, is a critical therapeutic option against a variety of bacterial infections, particularly those caused by multidrug-resistant organisms (MDROs). The clinical and in vitro efficacy of this combination is significantly influenced by the ratio of its two components. This guide provides a detailed comparison of different cefoperazone to sulbactam ratios, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Tale of Ratios

The in vitro activity of cefoperazone-sulbactam is most commonly evaluated through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial isolates. Studies have consistently shown that the addition of sulbactam enhances the activity of cefoperazone, especially against β-lactamase-producing bacteria. The optimal ratio, however, can vary depending on the target organism.

A study investigating different cefoperazone-sulbactam ratios against MDROs found that for most isolates, the inhibitory activity increased with higher proportions of sulbactam, with the 1:2 ratio being the most potent, followed by 1:1 and 2:1.[1] This trend was particularly evident for carbapenem-resistant Enterobacteriaceae, ESBL-producing Klebsiella pneumoniae, and carbapenem-resistant Acinetobacter baumannii.[1] However, for carbapenem-resistant Pseudomonas aeruginosa, no significant difference in susceptibility was observed across the different ratios.[1]

Another study focusing on carbapenem-resistant A. baumannii reported that the 1:1 ratio of cefoperazone-sulbactam demonstrated higher in vitro susceptibility rates (80.0%) compared to the 2:1 ratio (40.0%) and cefoperazone alone (0%).[2][3] Similarly, for ESBL-producing E. coli and K. pneumoniae, a 1:1 ratio was found to have lower MIC50 and MIC90 values compared to 2:1 and 3:1 ratios.[4][5]

The 2:1 ratio has also been shown to be a potent combination, significantly reducing the MICs of cefoperazone for the majority of clinical isolates of Pseudomonas species and Enterobacteriaceae.[6]

Here is a summary of MIC data from various studies:

OrganismRatio (C:S)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference
ESBL-producing E. coli2:1--< 1:1 and 1:2 rates[1]
1:1--Higher than 2:1[1]
1:2--Same as 1:1[1]
ESBL-producing K. pneumoniae2:1--< 1:1 and 1:2 rates[1]
1:1--> 2:1 and < 1:2 rates[1]
1:2--Higher than 2:1 and 1:1[1]
Carbapenem-resistant A. baumannii2:1>64>6440.0[2]
1:1163280.0[2]
1:2--92.6[3]
Carbapenem-resistant P. aeruginosa2:164>6433.3[2]
1:164>6428.6[2]

Clinical Efficacy: From the Bench to the Bedside

Translating in vitro data to clinical outcomes is a crucial step in drug development. A retrospective study comparing the clinical efficacy of 1:1 and 2:1 ratios of cefoperazone/sulbactam in patients with pyelonephritis provided valuable insights.[7][8][9][10] The study found that the 1:1 ratio was superior to the 2:1 ratio in several key aspects.[7][8][11]

Patients in the 1:1 ratio group showed a significantly higher total efficacy rate (92.98%) compared to the 2:1 ratio group (80.00%).[7][8][9][10] Furthermore, the 1:1 ratio led to a more significant reduction in inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and interleukin-8 (IL-8).[7][8][9] The bacterial clearance rate was also higher in the 1:1 group (83.05%) compared to the 2:1 group (65.52%).[7][8][9][10]

OutcomeRatio (C:S) 1:1 (n=57)Ratio (C:S) 2:1 (n=55)p-valueReference
Total Efficacy Rate92.98%80.00%<0.05[7][8][9][10]
Bacterial Clearance Rate83.05% (49/59 strains)65.52% (38/58 strains)<0.05[7][8][9][10]
Post-treatment CRP (mg/L)LowerHigher<0.05[7][8][9]
Post-treatment IL-6 (pg/ml)LowerHigher<0.05[7][8][9]
Post-treatment IL-8 (pg/ml)LowerHigher<0.05[7][8][9]
Post-treatment WBC (×10⁹/L)LowerHigher<0.05[7][8]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The differing pharmacokinetic profiles of cefoperazone and sulbactam mean that their in vivo concentration ratios are dynamic.[4][5] Model-informed drug development (MIDD) approaches are being used to better understand the in vivo pharmacodynamics.[4][5]

A study using Monte Carlo simulations to evaluate a new 3:1 cefoperazone/sulbactam combination found that it showed similar bactericidal activity to the 2:1 ratio against tested bacteria.[4] Simulation results indicated that for ESBL-negative E. coli and K. pneumoniae, a dosing regimen of 4g (3g:1g) three times a day (TID) showed a slightly better antibacterial effect than 6g (4g:2g) twice a day (BID).[4] However, both ratios showed poor antibacterial effect against ESBL-positive strains in these simulations.[4]

Another PK/PD analysis in pediatric sepsis suggested that a 1:1 ratio might be more suitable in this patient population.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antibiotics.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Bacterial Isolate inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum plate Inoculate Microtiter Plate (Drug dilutions + Bacteria) inoculum->plate dilution Serial Dilution of Cefoperazone/Sulbactam Ratios dilution->plate incubate Incubate at 35-37°C for 16-20 hours plate->incubate read Visually Inspect for Turbidity or Use Plate Reader incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Isolate Preparation: Clinical isolates of the target bacteria are cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of cefoperazone, sulbactam, and their fixed-ratio combinations (e.g., 2:1, 1:1, 1:2) are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The microtiter plates containing the drug dilutions are inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Retrospective Clinical Study Protocol

The comparison of different ratios in a clinical setting often follows a retrospective study design.

Clinical_Study_Logic cluster_patient_selection Patient Selection cluster_data_analysis Data Analysis cluster_conclusion Conclusion records Collect Clinical Records of Patients with Pyelonephritis inclusion Apply Inclusion Criteria (e.g., treated with C:S) records->inclusion exclusion Apply Exclusion Criteria (e.g., incomplete data) inclusion->exclusion groups Divide Patients into Groups (e.g., 1:1 ratio vs 2:1 ratio) exclusion->groups outcomes Compare Clinical Outcomes: - Efficacy Rate - Inflammatory Markers - Bacterial Clearance groups->outcomes stats Perform Statistical Analysis (e.g., Chi-squared, t-test) outcomes->stats conclusion Draw Conclusions on the Superiority of a Specific Ratio stats->conclusion

Caption: Logical flow of a retrospective clinical comparison study.

Methodology:

  • Patient Population: A retrospective analysis of clinical records for patients diagnosed with a specific infection (e.g., pyelonephritis) and treated with cefoperazone/sulbactam is conducted.[7][8][10]

  • Grouping: Patients are divided into cohorts based on the ratio of cefoperazone to sulbactam they received (e.g., a 2:1 group and a 1:1 group).[7][8][10]

  • Data Collection: Data on clinical response, inflammatory markers (like CRP, IL-6), and bacterial clearance rates are collected from the patient records.[7][8]

  • Statistical Analysis: The collected data is then statistically analyzed to compare the outcomes between the different ratio groups.[7][8]

Synergistic Mechanism of Action

The efficacy of the cefoperazone-sulbactam combination lies in its synergistic mechanism. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, many bacteria produce β-lactamase enzymes that can hydrolyze and inactivate cefoperazone. Sulbactam is a β-lactamase inhibitor that irreversibly binds to and inactivates these enzymes, thereby protecting cefoperazone from degradation and restoring its antibacterial activity.[7]

Synergistic_Action cluster_bacteria Bacterial Cell beta_lactamase β-lactamase cefoperazone Cefoperazone beta_lactamase->cefoperazone Inactivates pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall lysis Cell Lysis cell_wall->lysis cefoperazone->pbp Inhibits sulbactam Sulbactam sulbactam->beta_lactamase Inhibits

References

Sulperazone vs. Imipenem/Cilastatin: A Comparative Efficacy Review in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sulperazone (cefoperazone/sulbactam) and Imipenem/Cilastatin in preclinical experimental models. The data presented is collated from in vivo and in vitro studies to offer a comprehensive overview of their respective antimicrobial activities.

Executive Summary

This compound and Imipenem/Cilastatin are both potent broad-spectrum antibacterial agents. Experimental data from various animal models of infection, including pneumonia, endocarditis, and soft tissue abscesses, demonstrate that this compound's efficacy is comparable to that of Imipenem, particularly when pharmacokinetic and pharmacodynamic parameters are optimized. In vitro susceptibility testing further corroborates these findings, although variations exist depending on the bacterial species and resistance mechanisms.

In Vivo Efficacy Comparison

The following tables summarize the quantitative data from key comparative studies in animal models.

Table 1: Efficacy in a Mouse Pneumonia Model with Acinetobacter baumannii
ParameterSulbactam (240 mg/kg/day)Imipenem (120 mg/kg/day)Control
Survival Rate 67% - 87%Not specified, but no significant difference from Sulbactam0%
Lung Sterility Statistically similar to ImipenemStatistically similar to SulbactamNot applicable
Bacterial Clearance (Lungs) As efficacious as ImipenemAs efficacious as SulbactamNot applicable
Bacterial Clearance (Blood) As efficacious as ImipenemAs efficacious as SulbactamNot applicable

Data sourced from Rodriguez-Hernandez et al. (2001). The study used an immunocompetent mouse model.[1][2][3]

Table 2: Efficacy in a Rabbit Endocarditis Model with Acinetobacter baumannii
ParameterSulbactamImipenemControl
Bacterial Clearance from Vegetations (log10 cfu/g) Less efficacious than ImipenemSignificantly better than control (P<0.05)No reduction
Bacterial Clearance from Blood Increased clearance vs. control (P<0.05)Increased clearance vs. control (P<0.05)No reduction

Data sourced from Rodriguez-Hernandez et al. (2001). This model used a strain of A. baumannii with intermediate susceptibility.[1][2]

Table 3: Efficacy in a Rat Thigh Abscess Model with Acinetobacter baumannii
Treatment GroupMean Bacterial Load (CFU/g of abscess) x10^4
Cefoperazone-Sulbactam 1.20 (± 1.70)
Imipenem 9.14 (± 25.24)
Meropenem 2.11 (± 3.78)

Data sourced from a study comparing bactericidal efficacy in a rat thigh abscess model. The differences in bacterial load between the treatment groups were not statistically significant.[4]

In Vitro Susceptibility Data

In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit bacterial growth.

Table 4: MIC Values for Acinetobacter baumannii Strains
StrainAntibioticMIC (mg/L)MBC (mg/L)
731015 (Susceptible) Sulbactam432
333538 (Intermediate) Sulbactam816
333538 (Intermediate) Imipenem88

Data from Rodriguez-Hernandez et al. (2001).[2][3]

Table 5: Comparative Activity Against Carbapenem-Resistant A. baumannii
Antibiotic Combination (ratio)Susceptibility Rate
Cefoperazone alone0.0%
Cefoperazone-Sulbactam (1:1) 80.0%
Cefoperazone-Sulbactam (2:1)40.0%

This study highlights the enhanced in vitro activity of the Cefoperazone/Sulbactam combination against carbapenem-resistant A. baumannii.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Mouse Pneumonia Model Protocol

This protocol was adapted from the study by Rodriguez-Hernandez et al. (2001).[1][2][3]

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment animal Immunocompetent Mice inoculation Intranasal Inoculation animal->inoculation strain A. baumannii Strain 731015 This compound Sulbactam Administration inoculation->this compound imipenem Imipenem Administration inoculation->imipenem control Control Group (No Treatment) inoculation->control survival Survival Rate Monitoring This compound->survival sterility Lung and Blood Sterility Testing This compound->sterility clearance Bacterial Clearance Measurement This compound->clearance imipenem->survival imipenem->sterility imipenem->clearance control->survival control->sterility control->clearance

Caption: Workflow for the mouse pneumonia experimental model.

Methodology:

  • Animal Model: Immunocompetent mice were used.

  • Bacterial Strain: Acinetobacter baumannii strain 731015, susceptible to both Sulbactam and Imipenem, was utilized.

  • Infection Induction: A defined inoculum of the bacterial strain was administered intranasally to induce pneumonia.

  • Treatment Regimens:

    • One group received Sulbactam at a dose of 240 mg/kg/day.

    • Another group was treated with Imipenem at 120 mg/kg/day.

    • A control group received no antibiotic treatment.

  • Efficacy Evaluation: The primary outcomes measured were the survival rate of the animals, sterility of the lungs and blood, and the rate of bacterial clearance from these sites.

Rat Thigh Abscess Model Protocol

This protocol is based on a comparative study of bactericidal efficacy.[4]

G cluster_induction Abscess Induction cluster_therapy Therapeutic Intervention cluster_analysis Analysis rats Wistar Albino Rats inoculate Inoculate A. baumannii Strains rats->inoculate cfp_sul Cefoperazone-Sulbactam inoculate->cfp_sul imi Imipenem inoculate->imi mero Meropenem inoculate->mero ctrl Control Group inoculate->ctrl sacrifice Sacrifice after 4 Days cfp_sul->sacrifice imi->sacrifice mero->sacrifice ctrl->sacrifice process Process Abscess Material sacrifice->process cfu_count Mean Colony Counts (CFU/g) process->cfu_count resistance Check for Resistant Mutants process->resistance

Caption: Experimental workflow for the rat thigh abscess model.

Methodology:

  • Animal Model: Wistar albino rats weighing 200 to 250 g were used.

  • Bacterial Strains: 18 different hospital-originated A. baumannii strains were used.

  • Abscess Formation: Each animal was inoculated with one bacterial strain to induce a thigh abscess.

  • Treatment Groups:

    • Cefoperazone-Sulbactam

    • Imipenem

    • Meropenem

    • Control (no treatment)

  • Outcome Measures: After four days of treatment, the animals were sacrificed, and the abscesses were processed to determine the mean colony-forming units (CFUs) per gram of tissue and to screen for the emergence of resistant mutants.

Signaling Pathway and Logical Relationships

The synergistic action of Cefoperazone and Sulbactam is a key aspect of its efficacy, particularly against beta-lactamase-producing bacteria.

G cluster_drug This compound Components cluster_bacteria Bacterial Defense cluster_outcome Outcome cefoperazone Cefoperazone pbp Penicillin-Binding Proteins (PBPs) cefoperazone->pbp Binds to sulbactam Sulbactam beta_lactamase β-Lactamase Enzyme sulbactam->beta_lactamase Inhibits beta_lactamase->cefoperazone Inactivates inhibition Inhibition of Cell Wall Synthesis pbp->inhibition Leads to lysis Bacterial Cell Lysis inhibition->lysis

Caption: Synergistic mechanism of Cefoperazone and Sulbactam.

This diagram illustrates that Cefoperazone acts by binding to penicillin-binding proteins (PBPs), which inhibits bacterial cell wall synthesis and leads to cell lysis. However, its action can be compromised by β-lactamase enzymes produced by resistant bacteria. Sulbactam, a β-lactamase inhibitor, protects Cefoperazone from degradation, allowing it to exert its antibacterial effect.

Conclusion

The presented experimental data indicates that this compound demonstrates comparable efficacy to Imipenem/Cilastatin in various preclinical models of bacterial infection, particularly against Acinetobacter baumannii. The inclusion of Sulbactam significantly enhances the activity of Cefoperazone against β-lactamase-producing organisms. For researchers and drug development professionals, these findings underscore the potential of this compound as a viable therapeutic alternative, warranting further investigation in specific clinical contexts.

References

Safety Operating Guide

Safeguarding Research: Procedural Guide for the Proper Disposal of Sulperazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Sulperazone. Adherence to established safety and environmental protocols is paramount to ensure a safe working environment and prevent the release of biologically active compounds into the ecosystem, which could contribute to antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of this compound Disposal

This compound, a combination of the beta-lactam antibiotic Cefoperazone and the beta-lactamase inhibitor Sulbactam, must be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited as it can lead to environmental contamination.[1][2][3] The primary goals of proper disposal are to render the antibiotic inactive and to ensure its containment and destruction in compliance with all applicable federal, state, and local regulations.[4][5]

Disposal Procedures: A Step-by-Step Guide

Two primary methods are recommended for the disposal of this compound from a laboratory setting: chemical inactivation followed by disposal as hazardous waste, or direct disposal via a certified hazardous waste management service for incineration.

Method 1: Chemical Inactivation (Alkaline Hydrolysis)

This method involves the chemical degradation of the beta-lactam ring in this compound, which is crucial for its antibiotic activity. Alkaline hydrolysis is an effective technique for this purpose.[6][7]

Experimental Protocol for Chemical Inactivation:

  • Personal Protective Equipment (PPE): Before beginning, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Preparation of Inactivation Solution: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Inactivation Procedure:

    • For liquid this compound waste (e.g., reconstituted solutions, experimental residues), add a sufficient volume of 1 M NaOH solution to achieve a final pH greater than 11.[9] Studies on various beta-lactam antibiotics have shown that hydrolysis is rapid under these conditions.[6][7][9]

    • For solid this compound waste, dissolve it in a minimal amount of a suitable solvent before adding the 1 M NaOH solution.

    • Allow the mixture to react for a minimum of several hours to ensure complete hydrolysis of the beta-lactam ring. A study on similar antibiotics showed quantitative hydrolysis within 240 minutes.[6]

  • Neutralization: After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Collection and Labeling:

    • Transfer the neutralized solution into a designated, sealed, and leak-proof hazardous waste container.[4][10]

    • The container must be compatible with the chemical waste.[4]

    • Label the container clearly with "Hazardous Waste," the contents (e.g., "Hydrolyzed this compound solution"), and the date of accumulation.[5][10]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[11]

Method 2: Direct Disposal via Incineration

This is the most straightforward and common method for disposing of pharmaceutical waste, ensuring complete destruction of the active compounds.[1][12]

Procedure for Direct Disposal:

  • Segregation and Collection:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., vials, syringes, plates), and contaminated PPE, in a designated hazardous waste container.

    • Do not mix incompatible waste streams.[10][11]

  • Container Requirements:

    • Use only approved hazardous waste containers. For sharps (needles, etc.), a puncture-resistant container is mandatory.[11]

    • Ensure the container is kept closed except when adding waste.[4]

  • Labeling:

    • Clearly label the container as "Hazardous Pharmaceutical Waste for Incineration" and list the contents. Include the appropriate hazard pictograms.[5]

  • Storage:

    • Store the sealed container in a designated and secure satellite accumulation area until it is collected.[5]

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and transport to a permitted incineration facility.[11][13]

    • Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations, which includes proper packaging, labeling, and documentation (hazardous waste manifest).[1][13]

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters for the described disposal methods, based on available scientific literature and regulatory guidelines.

ParameterMethodValueSource(s)
Inactivation Reagent Chemical Inactivation1 M Sodium Hydroxide (NaOH)[6][7]
Target pH for Hydrolysis Chemical Inactivation> 11[9]
Recommended Contact Time Chemical Inactivation> 4 hours (240 minutes)[6]
Primary Chamber Temperature Incineration800°C - 1000°C[8][14][15]
Secondary Chamber Temperature Incineration980°C - 1200°C[8][12][14]
Gas Retention Time Incineration> 2 seconds[8][15]

Mandatory Visualizations

Diagram 1: this compound Disposal Workflow

Sulperazone_Disposal_Workflow cluster_prep Preparation & Segregation cluster_decision Disposal Method Selection cluster_inactivation Method 1: Chemical Inactivation cluster_incineration Method 2: Direct Incineration cluster_final Final Disposal start This compound Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Hazardous Waste Container ppe->segregate decision Choose Disposal Method segregate->decision add_naoh Add 1M NaOH (Target pH > 11) decision->add_naoh Chemical Inactivation collect_direct Collect in Labeled Hazardous Waste Container for Incineration decision->collect_direct Direct Incineration react Allow to React (min. 4 hours) add_naoh->react neutralize Neutralize Solution (pH 6-8) react->neutralize collect_inactive Collect in Labeled Hazardous Waste Container neutralize->collect_inactive final_disposal Arrange Pickup by Certified Hazardous Waste Vendor collect_inactive->final_disposal seal_store Seal and Store in Satellite Accumulation Area collect_direct->seal_store seal_store->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Diagram 2: Logical Relationship for Compliant Disposal

Compliant_Disposal_Logic cluster_inputs Waste Generation cluster_process Core Disposal Requirements cluster_output Outcome This compound This compound Waste containment Proper Containment (Labeled, Sealed, Compatible Container) This compound->containment regs Institutional, Local, State, & Federal Regulations (EPA, DOT) regs->containment inactivation Waste Inactivation (Chemical or Thermal) regs->inactivation documentation Documentation (Hazardous Waste Manifest) regs->documentation containment->inactivation inactivation->documentation compliant_disposal Safe & Compliant Disposal documentation->compliant_disposal

Caption: Key elements for ensuring compliant this compound disposal.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Sulperazone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of active pharmaceutical ingredients like Sulperazone is of paramount importance. Adherence to stringent safety protocols is critical to mitigate potential health risks. This compound is a combination of Cefoperazone Sodium and Sulbactam Sodium. Cefoperazone Sodium is known to potentially cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled[1][2]. Sulbactam Sodium is harmful if swallowed[3][4]. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a secure laboratory environment.

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to PPE is necessary to ensure the safety of personnel handling this compound in both powder and solution forms. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved respirator appropriate for dusts[1][2][5]- Chemical safety goggles and a face shield[1][2]- Two pairs of powder-free nitrile gloves (double-gloving)[6]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs[1]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles[6]- Powder-free nitrile gloves[7]- A disposable or dedicated lab coat
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved respirator appropriate for dusts[5]- Chemical safety goggles and a face shield[6]- Two pairs of heavy-duty nitrile gloves- A disposable, low-permeability gown- Disposable shoe covers

Experimental Protocols: Safe Handling and Disposal

Donning and Doffing PPE:

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling powder, put on your NIOSH-approved respirator, ensuring a proper fit.

  • Eye Protection: Wear chemical safety goggles. If a splash hazard exists, also wear a face shield.

  • Gloves: Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the outer glove cuff goes over the gown's cuff.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational Plan:

  • Ventilation: When handling this compound powder, always work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[8].

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area. For dry spills, carefully clean up the material using a method that avoids dust generation, such as using a damp cloth or a vacuum with a HEPA filter[5]. Place the collected material in a sealed container for proper disposal[5].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water[1][9]. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[1].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor[1][2].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][10].

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.

  • Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers[5].

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations[9]. Do not dispose of this compound down the drain or in the regular trash[7][11]. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of according to institutional guidelines[12].

Sulperazone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Assess Hazards B Select Appropriate PPE A->B C Don PPE B->C D Weigh/Compound in Ventilated Area C->D E Handle Solutions D->E F Doff PPE E->F H Collect Waste in Labeled Containers E->H G Hand Hygiene F->G I Dispose via Licensed Vendor H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.